Boc-PEG5-methyl ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C19H36O9 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-PEG5-methyl ester: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG5-methyl ester is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation. This technical guide provides a comprehensive overview of the structure, physicochemical properties, a detailed plausible synthesis protocol, and analytical characterization of this compound. Furthermore, it outlines a comprehensive experimental workflow for its application in the construction of PROTACs, including diagrammatic representations of the synthetic pathways and the mechanism of action for the resulting therapeutic agents. This document serves as a critical resource for researchers engaged in the field of targeted protein degradation and drug discovery.
Core Structure and Physicochemical Properties
This compound, systematically named 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a tert-butyloxycarbonyl (Boc) protecting group at one terminus and a methyl ester at the other. The central PEG chain, comprising five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and permeability of the resulting PROTAC molecule.
The Boc protecting group provides a stable amine protection that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling with another molecule. This bifunctional nature allows for the sequential and controlled assembly of the three components of a PROTAC: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the PEG linker itself.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1807530-04-6 |
| Chemical Formula | C19H36O9 |
| Molecular Weight | 408.49 g/mol |
| Exact Mass | 408.2400 |
| IUPAC Name | 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate |
| SMILES | O=C(OC(C)(C)C)CCOCCOCCOCCOCCOCCC(OC)=O |
| Appearance | To be determined (likely a colorless to pale yellow oil or solid) |
| Purity | >98% (as per typical commercial specifications) |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach involves a two-step process starting from commercially available pentaethylene glycol:
-
Monobocylation of Pentaethylene Glycol: Selective protection of one of the terminal hydroxyl groups of pentaethylene glycol with a Boc group.
-
Esterification: Conversion of the remaining free hydroxyl group to a methyl ester.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Boc-O-(CH2CH2O)5-H (Boc-PEG5-OH)
-
To a solution of pentaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, 1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the monobocylated product, Boc-PEG5-OH.
Step 2: Synthesis of this compound
-
To a solution of Boc-PEG5-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl acrylate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Analytical Characterization (Theoretical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group, the PEG chain, and the methyl ester.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.68 | s | 3H | -COOCH₃ |
| ~3.64 | m | 16H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.55 | t | 2H | -CH₂-CH₂-O-CO- |
| ~3.35 | t | 2H | Boc-NH-CH₂- |
| ~2.50 | t | 2H | -O-CO-CH₂- |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the ester and the carbamate, the carbons of the PEG chain, the tert-butyl group, and the methyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.1 | -COO- (methyl ester) |
| ~156.0 | -O-CO-N- (Boc carbonyl) |
| ~79.0 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~69.0 | -CH₂-O-CO- |
| ~51.5 | -COOCH₃ |
| ~40.3 | Boc-NH-CH₂- |
| ~36.5 | -O-CO-CH₂- |
| ~28.4 | -C(CH₃)₃ (Boc methyls) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺.
-
Predicted m/z:
-
[C₁₉H₃₆O₉ + H]⁺ ≈ 409.24
-
[C₁₉H₃₆O₉ + Na]⁺ ≈ 431.22
-
High-Performance Liquid Chromatography (HPLC)
Purity assessment would be performed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid or formic acid). The purity of the final compound should be ≥95% for use in further synthetic applications.
Application in PROTAC Synthesis
This compound is a versatile linker for the synthesis of PROTACs. The following workflow outlines a general strategy for its use.
PROTAC Synthesis Experimental Workflow
This workflow describes the synthesis of a PROTAC where the POI ligand is coupled to the deprotected amine end of the linker, and the E3 ligase ligand is coupled to the hydrolyzed ester end.
References
In-Depth Technical Guide to Boc-PEG5-Methyl Ester: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-PEG5-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides insights into its applications, and outlines key experimental protocols.
Core Properties and Specifications
This compound is a versatile chemical tool featuring a Boc-protected amine and a methyl ester terminus, connected by a five-unit polyethylene glycol chain. This structure provides a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of conjugated molecules.
| Property | Data | Reference |
| CAS Number | 1807530-04-6 | |
| Molecular Weight | 408.49 g/mol | |
| Chemical Formula | C₁₉H₃₆O₉ | |
| Exact Mass | 408.2400 | |
| Elemental Analysis | C: 55.87%, H: 8.88%, O: 35.25% | |
| Synonyms | This compound, Methoxycarbonyl-PEG5-T-Butyl Ester | |
| IUPAC Name | 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate | |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable linker in several advanced applications:
-
PROTACs Synthesis: This linker is frequently utilized in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.
-
Bioconjugation: The PEG spacer enhances the solubility and reduces the immunogenicity of conjugated biomolecules such as peptides, proteins, and oligonucleotides.
-
Drug Delivery: It can be incorporated into drug delivery systems to improve the pharmacokinetic profiles of therapeutic agents.
Key Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its two terminal groups. The Boc-protected amine can be deprotected under acidic conditions to yield a primary amine, while the methyl ester can be hydrolyzed to a carboxylic acid.
Boc Group Deprotection to Yield Amine-PEG5-Methyl Ester
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which can then be used for subsequent conjugation reactions.
Workflow:
Figure 1: Boc Deprotection Workflow
Materials:
-
This compound
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (e.g., 100 mg in 2 mL DCM) under an inert atmosphere.
-
Add trifluoroacetic acid (TFA) to the solution (e.g., 1 mL). The volume of TFA can be adjusted, typically representing 20-50% of the total volume.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
The resulting residue, the TFA salt of Amine-PEG5-methyl ester, can be used directly in the next step or further purified by chromatography if necessary.
Methyl Ester Hydrolysis to Yield Boc-PEG5-Acid
This protocol outlines the conversion of the terminal methyl ester to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.
Workflow:
Figure 2: Methyl Ester Hydrolysis Workflow
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (e.g., 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-PEG5-acid.
Signaling Pathways and Logical Relationships
The strategic use of this compound in PROTAC synthesis is a prime example of its importance in manipulating cellular signaling pathways. The resulting PROTAC molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.
Figure 3: PROTAC Mechanism of Action
This diagram illustrates how a PROTAC, synthesized using a linker derived from this compound, brings a target protein and an E3 ubiquitin ligase into proximity. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This technical guide serves as a foundational resource for the effective utilization of this compound in advanced research and development projects. For specific applications, further optimization of the outlined protocols may be necessary.
References
A Comprehensive Guide to the Solubility of Boc-PEG5-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Boc-PEG5-methyl ester, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this reagent is critical for its effective handling, formulation, and application in complex bioconjugation and medicinal chemistry workflows.
Introduction to this compound
This compound, with a molecular weight of 408.49 g/mol and the chemical formula C19H36O9, is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester terminus. The central polyethylene (B3416737) glycol (PEG) chain, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility of the final conjugate in aqueous media.[1][2] The Boc protecting group provides a stable handle for deprotection under acidic conditions to reveal a primary amine, while the methyl ester can be hydrolyzed to a carboxylic acid, allowing for versatile conjugation strategies.
Solubility Profile
Generally, PEGs are soluble in water and a broad range of organic solvents.[3] The presence of the hydrophilic PEG spacer in this compound is expected to confer solubility in aqueous solutions and polar organic solvents. The terminal Boc and methyl ester groups contribute to its solubility in less polar organic media.
The following table summarizes the expected and observed solubility for this compound and analogous compounds in common laboratory solvents. This information is aggregated from technical data sheets of similar Boc-protected PEG derivatives.
| Solvent | Compound | Solubility | Source |
| Dichloromethane (DCM) | N-Boc-PEG5-alcohol | Soluble | [4] |
| t-Boc-N-amido-PEG5-amine | Soluble | ||
| t-Boc-N-Amido-PEG5-Tos | Soluble | [5] | |
| Carboxy-Amido-PEG5-N-Boc | Soluble | [1] | |
| Dimethylformamide (DMF) | t-Boc-N-amido-PEG5-amine | Soluble | |
| t-Boc-N-Amido-PEG5-Tos | Soluble | [5] | |
| Carboxy-Amido-PEG5-N-Boc | Soluble | [1] | |
| Dimethyl Sulfoxide (DMSO) | t-boc-N-amido-PEG5-amine | Soluble | [6] |
| t-Boc-N-Amido-PEG5-Tos | Soluble | [5] | |
| Carboxy-Amido-PEG5-N-Boc | Soluble | [1] | |
| Acid-PEG5-mono-methyl ester | ≥ 100 mg/mL | ||
| Methanol | N-Boc-PEG5-alcohol | Soluble | [4] |
| Water | t-Boc-N-amido-PEG5-amine | Soluble | [] |
| Carboxy-Amido-PEG5-N-Boc | Soluble | [1] | |
| m-PEG5-amine | Soluble | [8] |
Note: "Soluble" indicates that the compound is expected to dissolve in the given solvent, though the exact concentration may vary. For DMSO, a quantitative value of ≥ 100 mg/mL was found for a similar compound, suggesting high solubility.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the following experimental protocols are recommended. These are based on established methodologies for determining the solubility of chemical substances.
Aqueous Solubility Determination (Adapted from OECD Guideline 105)
This method is suitable for determining the solubility of a substance in water.
Principle: A saturated solution of the compound is prepared, and after reaching equilibrium, the concentration of the dissolved substance is determined by a suitable analytical method.
Materials:
-
This compound
-
Deionized or distilled water
-
Thermostatically controlled shaker or water bath
-
Centrifuge and/or filtration apparatus (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated refractometer)
-
Standard laboratory glassware
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add small, weighed amounts of this compound to a known volume of water at the desired temperature (e.g., 25 °C) in a sealed vial. Vigorously agitate and visually inspect for dissolution. This will help in determining the appropriate amount of substance to use in the main test.
-
Equilibration (Flask Method): a. Add an excess amount of this compound (as determined from the preliminary test) to a known volume of water in a flask. b. Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 ± 0.5 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution is constant).
-
Phase Separation: a. Allow the solution to stand at the test temperature to let undissolved material settle. b. Separate the aqueous phase from the solid phase by centrifugation and/or filtration. Ensure that the separation method does not introduce temperature fluctuations.
-
Quantification: a. Prepare a series of calibration standards of this compound in a suitable solvent (if necessary for the analytical method). b. Analyze the clear, saturated aqueous solution using a validated analytical method to determine the concentration of the dissolved substance. c. The resulting concentration is the aqueous solubility of this compound at the specified temperature.
Organic Solvent Solubility Determination (Step-wise Method)
This protocol provides a systematic approach to determine the solubility in various organic solvents.
Principle: A step-wise procedure is used to attempt to dissolve the test chemical at progressively lower concentrations until dissolution is achieved.
Materials:
-
This compound
-
Test solvents (e.g., DCM, DMF, DMSO, Methanol, Ethanol, etc.)
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Glass vials with caps
Procedure:
-
High Concentration Test: a. Weigh approximately 20 mg of this compound into a glass vial. b. Add 1.0 mL of the test solvent to achieve a concentration of 20 mg/mL. c. Vigorously mix the solution using a vortex mixer for at least 1 minute. d. If the substance does not dissolve, sonicate the vial for up to 10 minutes, taking care to avoid excessive heating. e. Visually inspect for complete dissolution against a light and dark background. If fully dissolved, the solubility is ≥ 20 mg/mL.
-
Step-wise Dilution: a. If the substance is not fully soluble at 20 mg/mL, prepare a new sample at a lower concentration (e.g., 10 mg/mL or 2 mg/mL) by adjusting the mass of the solute or the volume of the solvent. b. Repeat the mixing and sonication steps as described above. c. Continue this process with decreasing concentrations until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is its approximate solubility in that solvent.
-
Reporting: Report the solubility as a quantitative value (e.g., mg/mL) or as a qualitative description (e.g., soluble, sparingly soluble, insoluble) at a given concentration.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for determining aqueous and organic solvent solubility.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and chemical biology. While precise quantitative solubility data is not widely published, its chemical structure suggests good solubility in water and a range of polar organic solvents such as DMSO, DMF, and DCM. The provided experimental protocols offer a robust framework for researchers to determine the specific solubility of this compound in their solvent systems of interest, ensuring its effective application in their scientific endeavors.
References
- 1. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]
- 4. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 8. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]
Stability and Storage of Boc-PEG5-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-PEG5-methyl ester. This information is critical for ensuring the integrity and performance of this versatile linker in research and drug development applications. The guide details potential degradation pathways, summarizes available stability data, and provides experimental protocols for stability assessment.
Introduction to this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It incorporates a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester terminus, connected by a five-unit PEG chain. The Boc protecting group offers stability under basic conditions and can be readily removed under acidic conditions, making it a valuable tool in peptide synthesis and the development of complex biomolecules. The methyl ester provides a reactive site for further chemical modification. Understanding the stability of this molecule is paramount to its effective use.
Recommended Storage and Handling
Proper storage is crucial to maintain the quality and shelf life of this compound. Based on manufacturer recommendations, the following conditions should be observed:
| Storage Condition | Temperature | Duration | Environment |
| Short-term | 0 - 4 °C | Days to weeks | Dry, dark |
| Long-term | -20 °C | Months to years | Dry, dark |
Handling Recommendations:
-
Equilibrate the product to room temperature before opening to prevent moisture condensation.
-
Use in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture and air.
-
For preparing stock solutions, use anhydrous solvents.
With proper storage, this compound has a shelf life of over two years[1].
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the Boc-protected amine and the methyl ester.
Acid-Catalyzed Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is notoriously labile in acidic conditions. This is the most common and intended degradation pathway for its removal during synthetic procedures. The degradation proceeds via cleavage of the tert-butyl-oxygen bond, leading to the formation of a free amine, isobutylene, and carbon dioxide.
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, particularly under basic conditions, to yield a carboxylic acid and methanol. While more stable under neutral and mildly acidic conditions, prolonged exposure to aqueous environments, especially at elevated pH, can lead to significant degradation.
Stability Profile
Quantitative stability data for this compound is not extensively available in the public domain. However, based on the known reactivity of its functional groups, a qualitative stability profile can be constructed.
| Condition | Stability of Boc Group | Stability of Methyl Ester | Overall Stability |
| Strongly Acidic (pH < 2) | Highly Labile | Relatively Stable | Unstable |
| Mildly Acidic (pH 4-6) | Generally Stable | Stable | Stable |
| Neutral (pH 7) | Stable | Stable | Stable |
| Mildly Basic (pH 8-10) | Stable | Susceptible to Hydrolysis | Moderately Stable |
| Strongly Basic (pH > 12) | Stable | Labile to Hydrolysis | Unstable |
| Elevated Temperature | May promote degradation | Accelerates hydrolysis | Reduced Stability |
| Oxidative Stress | Generally Stable | Generally Stable | Generally Stable |
| Photostability | Generally Stable | Generally Stable | Generally Stable |
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to comprehensively evaluate the stability of this compound and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is adapted from established methods for PEG-conjugated molecules.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile:water (1:1).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 48 hours.
-
Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a suitable stability-indicating method.
Stability-Indicating Analytical Method
A High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended for the analysis of this compound and its degradation products.
Example HPLC-CAD Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to resolve the parent compound from its degradants (e.g., 5-95% B over 15 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
LC-MS Analysis: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. High-resolution mass spectrometry can provide accurate mass measurements to identify the chemical formulas of the degradants.
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry, and dark environment. The primary degradation pathways involve acid-catalyzed cleavage of the Boc protecting group and hydrolysis of the methyl ester, particularly under basic conditions. For critical applications, it is advisable to perform a forced degradation study to understand the stability of the molecule in specific formulations and to develop a validated stability-indicating analytical method. This will ensure the reliability and reproducibility of experimental results.
References
Spectroscopic and Synthesis Data for Boc-PEG5-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Boc-PEG5-methyl ester, a commonly used PEG-based linker in proteomics and drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This document compiles available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols for the characterization of similar compounds are also included to guide researchers in their own analytical workflows.
Spectroscopic Data
The following tables summarize the key spectroscopic data points for this compound. It is important to note that specific values may vary slightly depending on the solvent used and the specific instrumentation.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | O-CH₃ (Methyl Ester) |
| ~3.64 | m | 16H | O-CH₂ -CH₂ -O (PEG chain) |
| ~3.54 | t | 2H | Boc-NH-CH₂ - |
| ~3.30 | q | 2H | -CH₂ -COOCH₃ |
| ~1.44 | s | 9H | C(CH₃)₃ (Boc group) |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~172.1 | C =O (Ester) |
| ~156.0 | C =O (Boc) |
| ~79.0 | C (CH₃)₃ (Boc) |
| ~70.5 | O-C H₂-C H₂-O (PEG chain) |
| ~70.2 | O-C H₂-C H₂-O (PEG chain) |
| ~69.9 | O-C H₂-C H₂-O (PEG chain) |
| ~51.7 | O-C H₃ (Methyl Ester) |
| ~40.3 | Boc-NH-C H₂- |
| ~36.5 | -C H₂-COOCH₃ |
| ~28.4 | C(C H₃)₃ (Boc) |
Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to the residual solvent peak.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3350 | Broad | N-H Stretch (Amide) |
| ~2920, ~2870 | Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (Ester & Carbonate) |
| ~1520 | Medium | N-H Bend (Amide II) |
| ~1100 | Strong | C-O Stretch (Ether, PEG backbone) |
Table 3: Mass Spectrometry (MS) Data
| Ion Type | Calculated m/z | Observed m/z |
| [M+H]⁺ | 409.24 | Typically within ± 0.01 Da |
| [M+Na]⁺ | 431.22 | Typically within ± 0.01 Da |
Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Experimental Protocols
While a specific, detailed synthesis and characterization paper for this compound was not identified in the public literature, the following general protocols for the synthesis and spectroscopic analysis of similar Boc-protected PEG compounds can be adapted.
Synthesis of Boc-Protected PEG Esters
A common method for the synthesis of Boc-protected PEG esters involves the reaction of a Boc-protected amino-PEG-alcohol with a suitable activated carboxylic acid or anhydride, followed by esterification. Alternatively, a commercially available Boc-protected PEG acid can be esterified.
Example Esterification Protocol:
-
Dissolve Boc-NH-PEG5-COOH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add methanol (B129727) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the reaction mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The data and protocols presented in this technical guide provide a foundational resource for researchers working with this compound. The tabulated spectroscopic data offers a quick reference for compound identification and purity assessment, while the generalized experimental protocols serve as a starting point for in-house synthesis and analysis. The provided workflow diagram offers a clear visual representation of the logical steps involved in the characterization of such molecules, aiding in experimental planning and execution. It is always recommended to acquire and interpret your own analytical data for any synthesized or purchased batch of this compound to ensure its identity and purity for your specific application.
Role of PEG linkers in drug discovery
An In-depth Technical Guide on the Role of PEG Linkers in Drug Discovery
Introduction
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug discovery and development. This versatile polymer, when attached to a therapeutic molecule in a process known as PEGylation, can dramatically improve the drug's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core principles of PEG linkers, their impact on drug efficacy, and the experimental methodologies used in their application.
Core Concepts of PEGylation
PEGylation is the process of covalently attaching PEG chains to a drug molecule, such as a protein, peptide, or small molecule. This process can significantly enhance the therapeutic's profile by:
-
Increasing Solubility: PEG is a hydrophilic polymer, and its conjugation can substantially increase the water solubility of hydrophobic drugs.
-
Reducing Immunogenicity: The PEG chain can shield the drug from the host's immune system, reducing its immunogenic potential.
-
Prolonging Circulation Half-Life: The increased hydrodynamic size of the PEGylated drug reduces its renal clearance, leading to a longer circulation time in the bloodstream.
-
Enhancing Stability: PEGylation can protect drugs from enzymatic degradation, improving their stability in biological environments.
The general structure of a PEGylated drug consists of the parent drug molecule, a linker, and the PEG polymer chain. The choice of linker and the size and structure of the PEG chain (linear or branched) are critical for optimizing the drug's performance.
Caption: General structure of a PEGylated drug conjugate.
Impact of PEG Linkers on Pharmacokinetics
The molecular weight of the PEG linker is a crucial determinant of the drug's pharmacokinetic profile. Higher molecular weight PEGs generally lead to longer half-lives.
| Drug | PEG Size (kDa) | Half-Life (hours) | Fold Increase in Half-Life |
| Interferon α-2a | 12 | 6-8 | ~2 |
| Pegfilgrastim (G-CSF) | 20 | 15-80 | ~3-16 |
| Adagen (adenosine deaminase) | 5 | ~300 | ~100 |
| Oncaspar (asparaginase) | 5 | ~350 | ~10 |
Data compiled from various sources.
Experimental Protocols
Synthesis of a PEGylated Protein
This protocol outlines a general method for the N-terminal PEGylation of a protein using a PEG-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-succinimidyl carboxyl methyl ester (mPEG-SCM)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 5- to 20-fold molar excess of mPEG-SCM to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography.
-
Analyze the fractions by SDS-PAGE to confirm PEGylation and assess purity.
Methodological & Application
Application Notes and Protocols for Bioconjugation using Boc-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG5-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The molecule features a polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units, which enhances the solubility and pharmacokinetic properties of the conjugated molecule. One terminus is protected by a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions to reveal a primary amine. The other terminus is a methyl ester, which can be hydrolyzed to a carboxylic acid, providing a second site for conjugation. This dual functionality allows for a controlled, stepwise approach to the synthesis of complex biomolecular conjugates.
The PEG linker itself offers several advantages in drug development, including:
-
Increased solubility and stability : The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect them from degradation.[1]
-
Improved pharmacokinetic properties : The increased hydrodynamic size of a PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.[1][2]
-
Reduced immunogenicity : The PEG chain can mask epitopes on a therapeutic protein, reducing its potential to elicit an immune response.[1][3]
These application notes provide detailed protocols for the two primary strategies for using this compound in bioconjugation:
-
Conjugation via the Amine Terminus : This involves the deprotection of the Boc group to yield a free amine, which can then be conjugated to a molecule of interest.
-
Conjugation via the Methyl Ester Terminus : This strategy requires hydrolysis of the methyl ester to a carboxylic acid, which is then activated for conjugation to a biomolecule.
Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₆O₉ |
| Molecular Weight | 408.48 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO) |
Protocol 1: Conjugation via the Amine Terminus (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be reacted with an activated functional group (e.g., an NHS ester) on a target molecule.
Experimental Workflow for Conjugation via the Amine Terminus
Caption: Workflow for Boc deprotection and subsequent amine conjugation.
Materials
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Molecule with an amine-reactive group (e.g., NHS ester)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0
Boc Deprotection Procedure
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL). The resulting product is the TFA salt of the deprotected amine.
Neutralization (Optional, to obtain the free amine)
-
Dissolve the residue from the deprotection step in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine of the PEG linker.
Conjugation to an NHS Ester-activated Molecule
-
Dissolve the amine-terminated PEG linker (either the TFA salt or the free amine) in 0.1 M PBS at a pH of 7.2-8.0.
-
Dissolve the NHS ester-activated molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the PEG linker solution. A molar excess of the PEG linker may be used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction by an appropriate method (e.g., HPLC, LC-MS).
-
Purify the resulting conjugate using a suitable chromatography technique (e.g., size exclusion or reverse-phase chromatography).
Summary of Boc Deprotection Conditions
| Parameter | Recommended Value | Reference |
| TFA Concentration | 20-50% in DCM | [2][4] |
| Temperature | 0°C to Room Temperature | [2][4] |
| Reaction Time | 1 - 2 hours | [2][4] |
| Monitoring | TLC, LC-MS | [2] |
Protocol 2: Conjugation via the Methyl Ester Terminus
This protocol involves a two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, and second, the activation of the carboxylic acid using EDC and NHS to form an amine-reactive NHS ester. This activated linker can then be conjugated to a primary amine on a target biomolecule.
Experimental Workflow for Conjugation via the Carboxylate Terminus
Caption: Workflow for methyl ester hydrolysis, activation, and conjugation.
Materials
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or DCM
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Target biomolecule with primary amines (e.g., a protein)
-
Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Methyl Ester Hydrolysis Procedure
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of LiOH or NaOH.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product into an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-PEG5-carboxylic acid.
Carboxylic Acid Activation and Conjugation to a Protein
-
Dissolve the Boc-PEG5-carboxylic acid in Activation Buffer (0.1 M MES, pH 5.0-6.0).
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS for aqueous solubility) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]
-
Prepare the protein solution in Conjugation Buffer (0.1 M PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Add the activated Boc-PEG5-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purify the PEGylated protein conjugate using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted PEG linker and byproducts.
Summary of Carboxylic Acid Activation Conditions
| Parameter | Recommended Value | Reference |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) | [3][5] |
| Activation Buffer | 0.1 M MES, pH 5.0-6.0 | |
| Activation Time | 15 - 30 minutes | [3] |
| Conjugation Buffer | 0.1 M PBS, pH 7.2-8.0 | [3] |
| Conjugation Time | 2 hours to overnight | [3] |
Characterization of Conjugates
After synthesis and purification, it is essential to characterize the final conjugate to confirm its identity, purity, and the degree of PEGylation. Common analytical techniques include:
-
SDS-PAGE : To visualize the increase in molecular weight of a PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (LC-MS, MALDI-TOF) : To determine the exact mass of the conjugate and calculate the number of PEG chains attached.
-
HPLC (Size-Exclusion, Reverse-Phase, Ion-Exchange) : To assess the purity of the conjugate and separate different PEGylated species.
-
NMR Spectroscopy : For structural confirmation of small molecule conjugates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase TFA concentration to 50% or extend the reaction time. Monitor closely by LC-MS.[4] |
| Low Yield in Amine Conjugation | Incorrect pH of the reaction buffer; hydrolysis of NHS ester. | Ensure the pH of the conjugation buffer is between 7.2 and 8.0. Use freshly prepared NHS-activated molecule. |
| Incomplete Ester Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of LiOH/NaOH or prolong the reaction time. Gentle heating may be applied, but monitor for Boc group stability. |
| Low Yield in Carboxylate Conjugation | Inefficient activation; hydrolysis of the activated ester. | Perform the activation step in anhydrous solvent if possible before adding to the aqueous protein solution. Ensure the pH for activation is between 5.0 and 6.0.[3] |
| Precipitation of Protein during Conjugation | High concentration of organic solvent from the linker stock solution. | Keep the volume of the organic solvent for the linker stock to a minimum, typically less than 10% of the total reaction volume. |
Conclusion
This compound is a versatile heterobifunctional linker that enables the controlled and sequential conjugation of different molecules. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively utilize this reagent to develop novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and reliable results.
References
Application Notes and Protocols for Boc-PEG5-methyl ester in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] PEGylation can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn enhances solubility, extends plasma half-life, reduces renal clearance, and shields it from proteolytic degradation and immune recognition.[3][4][5]
Boc-PEG5-methyl ester is a discrete PEG linker that, after modification, can be incorporated into peptides to confer these beneficial properties. This document provides detailed protocols for the conversion of this compound to its active carboxylic acid form and its subsequent conjugation to peptides in both solution-phase and solid-phase synthesis, along with methods for purification and characterization.
Data Presentation
The inclusion of a PEG moiety can have a significant impact on the synthesis, purity, and solubility of peptides. The following tables summarize the quantitative effects of N-terminal PEGylation on peptide synthesis.
Table 1: Impact of N-Terminal PEGylation on Crude Peptide Yield and Purity
| Peptide Sequence | Modification | Crude Yield (mmol) | Crude Purity (%) |
| MSLN-1 (9-mer) | Unmodified | 0.080 | 84 |
| MSLN-1 (9-mer) | N-terminal PEG23 | 0.081 | 85 |
| MSLN-2 (20-mer) | Unmodified | 0.075 | 75 |
| MSLN-2 (20-mer) | N-terminal PEG23 | 0.065 | 78 |
| MSLN-3 (38-mer) | Unmodified | 0.050 | 60 |
| MSLN-3 (38-mer) | N-terminal PEG23 | 0.062 | 65 |
| (Data adapted from a study on mesothelin (MSLN) derived peptides)[6] |
Table 2: Post-Purification Recovery and Final Purity of Unmodified vs. PEGylated Peptides
| Peptide Sequence | Modification | Post-Purification Recovery (%) | Final Purity (%) |
| MSLN-1 (9-mer) | Unmodified | 30 | >95 |
| MSLN-1 (9-mer) | N-terminal PEG23 | 45 | >95 |
| MSLN-2 (20-mer) | Unmodified | 25 | >95 |
| MSLN-2 (20-mer) | N-terminal PEG23 | 40 | >95 |
| MSLN-3 (38-mer) | Unmodified | 15 | >90 |
| MSLN-3 (38-mer) | N-terminal PEG23 | 35 | >95 |
| (Data adapted from a study on mesothelin (MSLN) derived peptides)[6] |
Table 3: Effect of PEGylation on Peptide Half-Life
| Peptide/Protein | Modification | Molecular Weight of PEG | In Vivo Half-Life | Fold Increase |
| rhTIMP-1 | Unmodified | N/A | 1.1 h | N/A |
| rhTIMP-1 | PEGylated | 20 kDa | 28 h | ~25x |
| TNF-α | Unmodified | N/A | 0.047 h | N/A |
| TNF-α | PEGylated | 5 kDa | 2.25 h | ~48x |
| (Data from studies on recombinant human Tissue Inhibitor of Metalloproteinases-1 (rhTIMP-1) and Tumor Necrosis Factor-alpha (TNF-α))[7][8][9] |
Experimental Protocols
The use of this compound for peptide modification first requires the hydrolysis of the methyl ester to a carboxylic acid, yielding Boc-PEG5-acid. This activated linker can then be coupled to a peptide's N-terminus or a side-chain amine.
Protocol 1: Hydrolysis of this compound to Boc-PEG5-acid
This protocol describes the conversion of the inactive methyl ester to the reactive carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF:MeOH:Water.
-
Add 1.5 equivalents of LiOH (or NaOH) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), neutralize the reaction mixture with 1M HCl to pH ~7.
-
Remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-PEG5-acid.
Protocol 2: Solution-Phase Coupling of Boc-PEG5-acid to a Peptide
This protocol is suitable for modifying a purified peptide in solution.
Materials:
-
Peptide with a free amine group
-
Boc-PEG5-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-Phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate vial, dissolve Boc-PEG5-acid (1.5 equivalents relative to the peptide) in anhydrous DMF.
-
Add HATU (1.4 equivalents) and DIPEA (3 equivalents) to the Boc-PEG5-acid solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated Boc-PEG5-acid solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the PEGylated peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Solid-Phase Coupling of Boc-PEG5-acid to a Resin-Bound Peptide
This protocol describes the incorporation of the PEG linker during solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-PEG5-acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection (if applicable)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the resin-bound peptide in DMF.
-
If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate Boc-PEG5-acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated PEG linker solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
Proceed with the synthesis of the remaining peptide sequence if necessary.
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.[10]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude PEGylated peptide by preparative reverse-phase HPLC.
Protocol 4: Purification and Characterization of PEGylated Peptides
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated peptides.[]
-
Column: A C4 or C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly employed. The gradient should be optimized for the specific peptide.[12]
-
Detection: UV detection at 214 nm and 280 nm.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the identity and purity of the PEGylated peptide. Both MALDI-TOF and ESI-MS can be used to determine the molecular weight of the conjugate.[13][14]
-
Analytical RP-HPLC: To assess the purity of the final product.
Visualizations
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 3. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 12. biotage.com [biotage.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
Application of Boc-PEG5-methyl ester in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG5-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in the development of sophisticated drug delivery systems. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a methyl ester terminus connected by a five-unit PEG chain, offers a strategic advantage in the sequential and controlled conjugation of molecules. The PEG spacer enhances the solubility and pharmacokinetic profile of the conjugated therapeutic, while the terminal functional groups allow for precise chemical modifications.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in creating drug-polymer conjugates and functionalized nanoparticles.
Key Applications
The unique structure of this compound lends itself to several critical applications in drug delivery, including:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: PEG linkers are frequently used in PROTACs to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[2][3][4] The length and hydrophilicity of the PEG chain, such as in this compound, are crucial for optimizing the formation of the ternary complex and subsequent target protein degradation.[2]
-
Nanoparticle Functionalization: PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles.[] PEGylated nanoparticles exhibit enhanced stability, reduced immunogenicity, and prolonged circulation times.[6] this compound can be used to create a PEGylated surface on nanoparticles with a terminal amine that can be used for further conjugation of targeting ligands.
-
Bioconjugation and Drug Modification: The linker can be used to conjugate small molecule drugs, peptides, or proteins. The Boc-protected amine allows for a staged conjugation strategy, where the methyl ester end is first reacted, followed by deprotection and subsequent reaction of the newly exposed amine.[1][7]
Quantitative Data Summary
The following table summarizes typical quantitative data for PEGylated nanoparticle drug delivery systems. While this data is not specific to this compound, it provides a representative overview of the performance metrics that can be expected from such systems.
| Parameter | Typical Value | Reference |
| Particle Size | 80 - 200 nm | [8] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential | -10 to +20 mV | [9] |
| Drug Loading Content (LC) | 5 - 10% (w/w) | [10] |
| Encapsulation Efficiency (EE) | > 80% | [10] |
| In Vitro Drug Release (at 48h) | 14 - 24% | [8] |
Experimental Protocols
Herein, we provide a series of detailed protocols for the application of this compound in drug delivery systems.
Protocol 1: Hydrolysis of Methyl Ester and Activation to NHS Ester
This protocol describes the conversion of this compound to its corresponding N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Hydrolysis:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of LiOH (e.g., 2-3 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to pH 3-4.
-
Extract the product (Boc-PEG5-acid) with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.
-
-
NHS Ester Formation:
-
Dissolve the dried Boc-PEG5-acid in anhydrous DCM or DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
The resulting solution containing Boc-PEG5-NHS ester can be used directly in the next step.
-
Protocol 2: Conjugation to an Amine-Containing Molecule
This protocol details the reaction of the activated Boc-PEG5-NHS ester with a molecule containing a primary amine.
Materials:
-
Solution of Boc-PEG5-NHS ester from Protocol 1
-
Amine-containing molecule (e.g., drug, peptide)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4-8.5
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Add the solution of Boc-PEG5-NHS ester (typically a 1.1 to 2-fold molar excess).
-
Add a base such as TEA or DIPEA (2-3 equivalents) to facilitate the reaction.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Alternatively, for biomolecules, the reaction can be performed in PBS at a pH of 7.4-8.5.
-
Upon completion, the Boc-protected conjugate can be purified by HPLC or other chromatographic techniques.[11]
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.[12]
-
Add an excess of TFA (e.g., 20-50% v/v).[13]
-
Stir the reaction at room temperature for 30-60 minutes.[12][13]
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of TFA.[12]
-
The resulting amine-terminated conjugate can be purified as required.
Visualizations
Diagram 1: Synthesis of an Amine-Terminated Drug-PEG Conjugate
Caption: Workflow for the synthesis of an amine-terminated drug-PEG conjugate.
Diagram 2: Functionalization of a Nanoparticle
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-PEG5-methyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-PEG5-methyl ester as a linker in the development of antibody-drug conjugates (ADCs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in ADC linkers has been shown to enhance solubility, improve pharmacokinetic profiles, and reduce aggregation, making this compound a valuable building block in the design of novel ADCs.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) chain, and a methyl ester. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for conjugation to a cytotoxic payload. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to the lysine (B10760008) residues of a monoclonal antibody (mAb). The PEG5 spacer offers a balance of increased hydrophilicity and a defined length, which can be advantageous for optimizing the physicochemical properties and in vivo performance of an ADC.
The overall strategy for synthesizing an ADC using this compound involves a multi-step process that begins with the preparation of the drug-linker conjugate, followed by its conjugation to the antibody, and concludes with comprehensive characterization of the resulting ADC.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps involved in the synthesis and characterization of an ADC using a Boc-PEG5-linker.
Protocol for Hydrolysis of Methyl Ester and Boc Deprotection
This protocol describes the conversion of this compound to its active carboxylic acid form and the subsequent removal of the Boc protecting group.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of LiOH or NaOH and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Boc-PEG5-acid.
-
-
Boc Deprotection:
-
Dissolve the Boc-PEG5-acid in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 25-50% v/v) and stir at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.[1]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
For applications requiring the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected amino-PEG5-acid.
-
Protocol for Drug-Linker Conjugation
This protocol outlines the conjugation of the deprotected amino-PEG5-acid to a cytotoxic payload containing a carboxylic acid group, using EDC/NHS chemistry.
Materials:
-
Deprotected amino-PEG5-acid
-
Cytotoxic payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of the Payload:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add EDC and NHS to the solution to activate the carboxylic acid group of the payload.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Conjugation to the Linker:
-
Add a solution of the deprotected amino-PEG5-acid in anhydrous DMF or DMSO to the activated payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate.
-
Protocol for Antibody-Drug Conjugation
This protocol describes the conjugation of the drug-linker conjugate to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker conjugate with a carboxylic acid
-
EDC and NHS
-
Conjugation buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the conjugation buffer using a suitable method (e.g., dialysis or diafiltration).
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate in an organic co-solvent like DMSO.
-
In a separate tube, prepare a solution of EDC and NHS in the conjugation buffer.
-
Add the EDC/NHS solution to the drug-linker solution to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution with gentle mixing. The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-4 hours).
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to react with any remaining active esters.
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its biological activity.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload), the concentrations of the antibody and the drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Different DAR species will have different retention times, allowing for the determination of the average DAR and the distribution of drug loading.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for precise determination of the DAR and identification of different conjugated species.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the different concentrations and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[2]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[2]
-
Quantitative Data
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |
|---|---|---|---|---|
| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |
| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |
| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |
| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |
| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers)
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers
| Cell Line | Linker | IC50 (ng/mL) |
|---|---|---|
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
(Data from a study on anti-CD30 ADCs)
Visualizations
Signaling Pathway
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Workflow
Caption: Workflow for the synthesis and characterization of an ADC.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Boc Group from Boc-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and modified small molecule synthesis, due to its stability under various conditions and its facile removal under acidic conditions.[1] These application notes provide detailed protocols for the efficient deprotection of the Boc group from Boc-PEG5-methyl ester to yield the corresponding primary amine, a critical step in the synthesis of many drug conjugates and functionalized materials. The protocols outlined below utilize trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective method for Boc deprotection.[2]
Reaction Principle
The deprotection of the Boc group proceeds via an acid-catalyzed cleavage mechanism. The carbamate (B1207046) oxygen is protonated by a strong acid, such as TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine. The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate (B77799) salt), which can be neutralized in a subsequent workup step.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 2 | A widely used and generally effective method. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 0.5 - 6 | An alternative to TFA; may offer better selectivity in some cases.[3] |
Note: Reaction times and efficiency can be substrate-dependent. Monitoring the reaction progress is highly recommended.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
The tert-butyl cation generated during the deprotection can cause side reactions. The use of a scavenger is recommended, especially for complex molecules with sensitive functional groups.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM
This protocol describes a standard procedure for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). For example, for a 20% TFA solution, add 2 mL of TFA to 8 mL of the DCM solution.
-
If using a scavenger, add TIS to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (see Protocol 2) until the starting material is completely consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times.
-
The resulting crude product is the TFA salt of amino-PEG5-methyl ester.
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Be cautious of gas evolution (CO₂).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free amine of amino-PEG5-methyl ester.
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
This protocol outlines a method for monitoring the progress of the deprotection reaction using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase A: Water with 0.1% TFA
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
Reaction aliquots
-
Quenching solution (e.g., mobile phase with a neutralizing agent)
Procedure:
-
Prepare a calibration curve using known concentrations of the this compound starting material and the expected amino-PEG5-methyl ester product.
-
At various time points during the deprotection reaction, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in the quenching solution to prevent further reaction.
-
Inject the quenched and diluted sample into the HPLC system.
-
Analyze the chromatogram to determine the relative peak areas of the starting material and the product.
-
Use the calibration curve to quantify the conversion of the starting material to the product and monitor the reaction progress over time.
Mandatory Visualization
References
Application Notes and Protocols for Coupling Reactions Involving Boc-PEG5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Boc-PEG5-methyl ester in various coupling reactions, with a particular focus on bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the necessary chemical transformations, data presentation in tabular format for clarity, and visual workflows to facilitate experimental design and execution.
Introduction to this compound
This compound is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester terminus, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4][5][6] The two terminal functional groups allow for sequential and controlled coupling reactions. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for coupling. This linker is particularly valuable in the construction of PROTACs, where it connects a target protein ligand to an E3 ligase ligand.[3][4][7]
Key Chemical Transformations and Protocols
The use of this compound in coupling reactions typically involves a two-step process:
-
Saponification (Hydrolysis) of the Methyl Ester: The methyl ester is converted to a carboxylic acid.
-
Amide Coupling: The newly formed carboxylic acid is coupled to a primary amine on a target molecule.
-
Boc Deprotection: The Boc protecting group is removed to expose the amine for further conjugation.
Protocol for Saponification of this compound
This protocol describes the hydrolysis of the methyl ester of this compound to yield Boc-PEG5-carboxylic acid. Lithium hydroxide (B78521) (LiOH) is a commonly used reagent for this transformation due to its effectiveness under mild conditions.[8][9]
Materials:
-
This compound
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add 1 to 3 equivalents of LiOH·H₂O to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to a pH of 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain Boc-PEG5-carboxylic acid.
Quantitative Data for Saponification:
| Parameter | Value/Range | Reference |
| Reagents | LiOH·H₂O | [8][9] |
| Solvent System | THF:Methanol:Water (3:1:1) | [9] |
| Temperature | Room Temperature | [9] |
| Reaction Time | 1-4 hours (monitor by TLC/LC-MS) | N/A |
| Typical Yield | >95% | N/A |
Protocol for Amide Coupling of Boc-PEG5-carboxylic acid
This protocol details the coupling of the generated Boc-PEG5-carboxylic acid with a primary amine-containing molecule using the common coupling agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
Boc-PEG5-carboxylic acid
-
Amine-containing molecule
-
EDC hydrochloride
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
5% Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-PEG5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to the solution and stir for 15 minutes at room temperature to form the active NHS ester.
-
Add the amine-containing molecule (1.1 eq) and DIPEA (2.0 eq, if needed) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Amide Coupling:
| Parameter | Value/Range | Reference |
| Coupling Agents | EDC/NHS or HATU | [5][7] |
| Solvent | Anhydrous DMF or DCM | [7] |
| Base (optional) | DIPEA | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | 12-24 hours | [7] |
| Typical Yield | 60-90% | N/A |
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine, which can be used for subsequent coupling reactions. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Dissolve the Boc-protected PEG conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
For a basic work-up, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.
Quantitative Data for Boc Deprotection:
| Parameter | Value/Range | Reference |
| Reagent | Trifluoroacetic acid (TFA) | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| TFA Concentration | 20-50% (v/v) | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1-3 hours | [7] |
| Typical Yield | >90% | N/A |
Application in PROTAC Synthesis
This compound is an ideal linker for the modular synthesis of PROTACs. A typical workflow involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the PEG linker.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for Boc-PEG5-methyl ester as a Spacer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-PEG5-methyl ester as a hydrophilic spacer to enhance the performance of common biological assays. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can significantly improve assay sensitivity and specificity by reducing steric hindrance, minimizing non-specific binding, and increasing the solubility of conjugated molecules.
Introduction to this compound
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester. This structure allows for a sequential and controlled approach to bioconjugation. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to reveal a primary amine. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, for efficient coupling to primary amines on proteins, antibodies, or other biomolecules. The PEG5 spacer itself offers a flexible, hydrophilic chain that can improve the pharmacokinetic properties of therapeutic molecules and enhance the accessibility of conjugated moieties in assay formats.
Key Advantages of Using a PEG5 Spacer in Biological Assays:
-
Reduced Steric Hindrance: The flexible PEG5 chain provides spatial separation between the conjugated molecule (e.g., an antibody or antigen) and the surface or another interacting partner, allowing for more efficient binding.
-
Increased Hydrophilicity: The hydrophilic nature of the PEG spacer enhances the solubility of the conjugated biomolecule, which can be particularly beneficial for hydrophobic molecules.
-
Minimized Non-Specific Binding: PEGylation is known to create a hydrophilic shield that can reduce non-specific adsorption of proteins and other molecules to surfaces, thereby lowering background signals and improving the signal-to-noise ratio.
-
Enhanced Stability: The PEG chain can protect the conjugated biomolecule from enzymatic degradation and aggregation.
Application Note 1: Enhancing Signal-to-Noise Ratio in ELISA
The use of a PEG5 spacer in an Enzyme-Linked Immunosorbent Assay (ELISA) can lead to a significant improvement in assay performance. By conjugating the capture antibody or the detection antigen to the assay plate via a PEG5 spacer, steric hindrance can be minimized, allowing for more efficient binding of the target analyte. Furthermore, the hydrophilic nature of the PEG spacer helps to reduce non-specific binding of other proteins in the sample to the plate surface, resulting in a lower background signal and an improved signal-to-noise ratio.
Quantitative Data: Effect of PEG Spacer Length on ELISA Sensitivity
| Spacer Length | Antigen | Improvement in Capture Efficiency vs. No Spacer | Reference |
| PEG (general) | Bacillus globigii | Higher capture efficiency | [1] |
| PEG (general) | E. coli O157:H7 | Higher capture efficiency | [1] |
| PEG (general) | Ovalbumin | Higher capture efficiency | [1] |
| 2 kDa PEG | β-glucuronidase | 4-fold lower sensitivity than 5 kDa PEG | [] |
| 5 kDa PEG | β-glucuronidase | Baseline | [] |
| 20 kDa PEG | β-glucuronidase | 8-fold higher sensitivity than 5 kDa PEG | [] |
Experimental Protocol: Covalent Immobilization of a Capture Antibody to an Amine-Reactive Plate using this compound
This protocol outlines the steps to functionalize a capture antibody with this compound and immobilize it onto an amine-reactive ELISA plate.
Part 1: Preparation of Amine-Reactive PEG5-Antibody
-
Hydrolysis of Methyl Ester:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide) and stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-PEG5-acid into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the product.
-
-
Activation of Carboxylic Acid to NHS Ester:
-
Dissolve the Boc-PEG5-acid in an anhydrous aprotic solvent like DMF or DMSO.
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction at room temperature for several hours to overnight. The resulting Boc-PEG5-NHS ester can be used directly or purified.
-
-
Boc Deprotection:
-
Dissolve the Boc-PEG5-NHS ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine-PEG5-NHS ester as a TFA salt.
-
-
Conjugation to Capture Antibody:
-
Dissolve the capture antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Add the amine-PEG5-NHS ester to the antibody solution. The molar ratio of the linker to the antibody should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted linker by dialysis or size-exclusion chromatography.
-
Part 2: Immobilization and ELISA Procedure
-
Coating:
-
Dilute the PEGylated capture antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add the antibody solution to the wells of an amine-reactive microtiter plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add standards and samples to the wells and incubate for a specified time.
-
-
Detection:
-
Wash the plate and add the enzyme-conjugated detection antibody.
-
Incubate, then wash again.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Application Note 2: Improving Binding Kinetics in Surface Plasmon Resonance (SPR)
In Surface Plasmon Resonance (SPR) analysis, a PEG5 spacer can be used to immobilize a ligand on the sensor chip surface. This creates a more favorable environment for the analyte to bind, reducing non-specific binding to the dextran (B179266) matrix and improving the accuracy of kinetic measurements. The flexibility of the PEG spacer allows the immobilized ligand to be more accessible to the analyte in the flow, potentially leading to faster association rates and more reliable kinetic data.
Quantitative Data: Influence of PEG Spacers on Binding Kinetics
While specific kinetic data for a PEG5 spacer is not always detailed, the general trend observed with PEG linkers is an improvement in binding characteristics.
| Ligand-Analyte Interaction | Spacer | Observed Effect | Reference |
| Protein-Protein | PEG | Reduced non-specific binding | [3] |
| Antibody-Antigen | PEG | Improved binding kinetics | [3] |
| Small molecule-Protein | PEG | Can influence binding affinity |
Experimental Protocol: Immobilization of a Ligand for SPR using this compound
This protocol describes the preparation of a ligand with a reactive amine group for immobilization on a CM5 sensor chip.
Part 1: Preparation of Amine-Reactive PEG5-Ligand
-
Hydrolysis and Activation: Follow steps 1 and 2 from the ELISA protocol to convert this compound to Boc-PEG5-NHS ester.
-
Conjugation to Ligand:
-
If your ligand has a primary amine, you can directly react it with the Boc-PEG5-NHS ester.
-
Alternatively, if your ligand has a carboxylic acid, you can first deprotect the Boc-PEG5-acid to get Amine-PEG5-acid, and then use EDC/NHS chemistry to couple the ligand's carboxylic acid to the amine of the PEG linker.
-
-
Boc Deprotection:
-
After conjugation, deprotect the Boc group using TFA/DCM as described in the ELISA protocol to expose a primary amine on the distal end of the PEG spacer.
-
Part 2: Immobilization on CM5 Sensor Chip and SPR Analysis
-
Surface Activation:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the amine-functionalized PEG5-ligand over the activated surface. The primary amine on the PEG spacer will form a stable amide bond with the activated carboxyl groups on the chip.
-
-
Deactivation:
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Application Note 3: Facilitating Proximity in Proximity Ligation Assays (PLA)
In a Proximity Ligation Assay (PLA), two or more antibodies recognize a target protein or protein complex. Oligonucleotides attached to these antibodies are then ligated and amplified if the antibodies are in close proximity. The use of a PEG5 spacer to conjugate the oligonucleotides to the antibodies can be beneficial by providing the necessary flexibility and reach for the oligonucleotides to come together for ligation, especially when the antibody binding sites are sterically hindered.
Quantitative Data: Potential for Signal Enhancement in PLA
While direct quantitative data for PEG5 spacers in PLA is limited, the principle of reducing steric hindrance suggests a potential for signal enhancement. The impact would be dependent on the specific antibody-epitope interactions.
| Assay Component | Potential Benefit of PEG5 Spacer | Expected Outcome |
| Antibody-Oligonucleotide Conjugate | Increased flexibility and reach | Higher ligation efficiency |
| Antibody-Oligonucleotide Conjugate | Reduced steric hindrance | Increased number of PLA signals |
Experimental Protocol: Preparing Antibody-Oligonucleotide Conjugates for PLA using this compound
This protocol describes the preparation of an antibody-oligonucleotide conjugate with a PEG5 spacer.
Part 1: Preparation of Amine-Reactive PEG5-Oligonucleotide
-
Functionalize Oligonucleotide: Synthesize or purchase an oligonucleotide with a 5' or 3' amine modification.
-
Prepare Boc-PEG5-NHS ester: Follow steps 1 and 2 from the ELISA protocol to convert this compound to Boc-PEG5-NHS ester.
-
Conjugate PEG to Oligonucleotide:
-
React the amine-modified oligonucleotide with the Boc-PEG5-NHS ester.
-
Purify the Boc-PEG5-oligonucleotide conjugate using HPLC.
-
-
Boc Deprotection:
-
Deprotect the Boc group using TFA/DCM to yield the amine-PEG5-oligonucleotide.
-
Purify the deprotected product.
-
Part 2: Conjugation to Antibody and PLA Procedure
-
Antibody Modification:
-
Introduce a reactive group on the antibody that is orthogonal to the amine on the PEG-oligonucleotide (e.g., a thiol group through reduction of disulfides or reaction with a thiolating agent).
-
-
Conjugation:
-
React the amine-PEG5-oligonucleotide with the modified antibody using a suitable heterobifunctional crosslinker (e.g., one that reacts with amines and thiols).
-
-
PLA Procedure:
-
Incubate cells or tissue with the primary antibodies.
-
Add the PEGylated antibody-oligonucleotide conjugates (PLA probes).
-
Perform the ligation and amplification steps according to the PLA kit manufacturer's instructions.
-
Visualize and quantify the PLA signals.
-
References
Application Notes and Protocols for Protein PEGylation using Boc-PEG5-methyl ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a well-established bioconjugation technique to enhance the therapeutic properties of protein drugs. This modification can improve protein solubility, increase serum half-life, reduce immunogenicity, and enhance stability against proteolytic degradation. This document provides detailed application notes and protocols for the PEGylation of proteins using Boc-PEG5-methyl ester, a derivative that allows for a multi-step, controlled conjugation process.
The use of a methyl ester derivative necessitates a two-step activation prior to protein conjugation, offering a strategic approach for laboratories that synthesize or modify their own PEGylating agents. The Boc (tert-butyloxycarbonyl) protecting group on the PEG derivative provides an additional handle for subsequent modifications or for controlling the timing of the availability of a terminal amine group.
Principle of the Method
The PEGylation of proteins using this compound is a three-stage process:
-
Activation of this compound: The chemically stable methyl ester is first hydrolyzed to a carboxylic acid. This carboxylic acid is then activated to a more reactive N-hydroxysuccinimide (NHS) ester.
-
Conjugation to the Protein: The generated Boc-PEG5-NHS ester readily reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.
-
Optional Boc Deprotection: The Boc protecting group can be removed under acidic conditions to yield a free amine at the terminus of the PEG chain, which can be used for subsequent conjugation or to modify the overall charge of the final conjugate.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the conversion of the methyl ester to a reactive NHS ester.
Part A: Hydrolysis of this compound to Boc-PEG5-carboxylic acid
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve this compound in a mixture of water and a compatible organic solvent if necessary for solubility.
-
Add a stoichiometric excess (typically 1.5-2 equivalents) of LiOH or NaOH dissolved in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous solution multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain Boc-PEG5-carboxylic acid.
Part B: Conversion of Boc-PEG5-carboxylic acid to Boc-PEG5-NHS ester
Materials:
-
Boc-PEG5-carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-PEG5-carboxylic acid in anhydrous DCM or DMF.
-
Add 1.1-1.2 equivalents of NHS to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add 1.1-1.2 equivalents of DCC or EDC to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
The resulting solution containing the Boc-PEG5-NHS ester is typically used immediately in the next step without further purification.
Protocol 2: PEGylation of Protein with Boc-PEG5-NHS ester
Materials:
-
Protein of interest
-
Boc-PEG5-NHS ester solution (from Protocol 1)
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).
Procedure:
-
Dissolve the protein of interest in the PEGylation Buffer to a final concentration of 1-10 mg/mL.
-
Add the Boc-PEG5-NHS ester solution to the protein solution. A molar excess of the PEG reagent (typically 5 to 20-fold over the protein) is recommended. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Monitor the progress of the PEGylation reaction using SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Once the desired level of PEGylation is achieved, quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from unreacted PEG reagent and byproducts using an appropriate chromatography method such as SEC or IEX.[][2]
Protocol 3: Optional Boc Deprotection of PEGylated Protein
Materials:
-
Boc-PEGylated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or an aqueous solution of TFA (e.g., 95% TFA).
-
Cold diethyl ether (for precipitation)
-
Neutralization Buffer: PBS, pH 7.4.
Procedure:
-
Lyophilize the purified Boc-PEGylated protein to remove the aqueous buffer.
-
Resuspend the lyophilized protein in the Deprotection Solution.[3]
-
Incubate the solution at room temperature for 30-60 minutes.[4] The reaction time may require optimization.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA.[3]
-
Air-dry the protein pellet and resuspend it in a suitable neutral buffer.
Data Presentation
The following tables summarize the expected quantitative outcomes for each stage of the PEGylation process. The exact values will be dependent on the specific protein and reaction conditions and should be determined experimentally.
Table 1: Quantitative Parameters for Boc-PEG5-NHS ester Synthesis
| Parameter | Method | Expected Outcome |
| Hydrolysis Yield | Gravimetric analysis after purification | > 90% |
| NHS Ester Conversion | HPLC or NMR analysis of the activated ester | 70-95%[5] |
| Purity of Activated PEG | HPLC | > 95% |
Table 2: Quantitative Parameters for Protein PEGylation and Purification
| Parameter | Method | Expected Outcome |
| Degree of PEGylation | MALDI-TOF MS, SDS-PAGE | 1-5 PEG chains/protein (variable) |
| PEGylation Efficiency | HPLC, Densitometry of SDS-PAGE | 50-80% (protein dependent) |
| Protein Recovery | UV-Vis Spectroscopy (A280) | > 70% |
| Purity of PEGylated Protein | SEC-HPLC, RP-HPLC | > 95% |
Table 3: Quantitative Parameters for Boc Deprotection
| Parameter | Method | Expected Outcome |
| Deprotection Efficiency | Mass Spectrometry, Ninhydrin Assay | > 95%[6] |
| Protein Recovery | UV-Vis Spectroscopy (A280) | > 80% |
| Purity of Final Product | HPLC | > 95% |
Visualizations
Caption: Overall workflow for protein PEGylation.
Caption: Detailed experimental workflow steps.
Characterization of PEGylated Proteins
Thorough characterization of the final PEGylated protein is crucial to ensure its quality, purity, and bioactivity.
-
SDS-PAGE: A fundamental technique to visualize the increase in molecular weight of the protein after PEGylation and to assess the distribution of different PEGylated species (mono-, di-, multi-PEGylated).
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information, confirming the covalent attachment of the PEG chains and allowing for the determination of the degree of PEGylation.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): Separates proteins based on their hydrodynamic radius, effectively separating PEGylated proteins from the un-PEGylated form and smaller reactants.[10][11]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the PEGylated protein and, in some cases, to separate different PEGylated species.[10]
-
-
In Vitro Bioassay: Essential for confirming that the PEGylated protein retains its biological activity.
-
Circular Dichroism (CD): Used to assess the secondary and tertiary structure of the protein to ensure that the PEGylation process has not caused significant conformational changes.[4]
Troubleshooting
| Issue | Possible Cause(s) | Recommendation(s) |
| Low PEGylation Efficiency | - Inactive PEG-NHS ester (hydrolysis).- Suboptimal reaction pH.- Insufficient molar excess of PEG reagent. | - Use freshly prepared or properly stored PEG-NHS ester.- Ensure the reaction buffer pH is between 7.2 and 8.0.- Increase the molar ratio of PEG-NHS ester to protein. |
| Protein Aggregation | - High protein concentration.- Unfavorable buffer conditions.- Protein instability upon modification. | - Perform the reaction at a lower protein concentration.- Screen different buffer components and pH values.- Include stabilizing excipients (e.g., arginine, sucrose). |
| Incomplete Boc Deprotection | - Insufficient reaction time with TFA.- Presence of water in the deprotection reaction. | - Increase the incubation time with TFA.- Ensure anhydrous conditions for the deprotection step. |
| Difficulty in Purification | - Similar properties of PEGylated and un-PEGylated protein.- Co-elution with excess PEG reagent. | - Optimize the chromatography method (e.g., gradient, column type).- Consider a multi-step purification approach (e.g., IEX followed by SEC).[12] |
References
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. lcms.cz [lcms.cz]
- 11. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Boc deprotection in the presence of sensitive functional groups
Welcome to the technical support center for optimizing the tert-butyloxycarbonyl (Boc) deprotection in the presence of sensitive functional groups. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection?
The most common method for Boc deprotection involves treatment with a strong acid.[1] Typically, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is used.[1] Another frequently used reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.
Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete deprotection can stem from several factors, including insufficient acid strength, inadequate reaction time, or poor solubility.[2] For sterically hindered substrates, standard conditions may not be sufficient.
Troubleshooting Incomplete Deprotection:
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For solid-phase peptide synthesis (SPPS), be aware that 100% TFA can sometimes lead to poor resin swelling and incomplete deprotection.[3]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and prolong the reaction time as needed.[4]
-
Elevate Temperature: Gentle heating can accelerate the reaction, but use caution to avoid side reactions with sensitive functional groups.
-
Use a Stronger Acid System: Consider using a more potent reagent like 4M HCl in dioxane.
-
Ensure Proper Solvation: The substrate must be fully dissolved for the reaction to proceed to completion. In SPPS, ensure the resin is adequately swelled by the chosen solvent.[3]
Q3: I'm observing side products after deprotection. What are the most common side reactions and how can I prevent them?
The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group.[5] Electron-rich residues like tryptophan, methionine, and tyrosine are particularly susceptible to this tert-butylation.[6]
Strategies to Minimize Side Reactions:
-
Use Scavengers: Scavengers are compounds that trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), thioanisole, and water. The choice of scavenger depends on the sensitive functional groups present in your molecule. For peptides with sensitive residues, a scavenger cocktail (e.g., TFA/TIS/H₂O) is often employed.
-
Optimize Reaction Conditions: Use the mildest possible conditions that still afford complete deprotection to minimize the degradation of other acid-sensitive groups like tert-butyl esters or trityl groups.
Q4: My compound contains other acid-sensitive functional groups. What are some milder alternatives to TFA or HCl for Boc deprotection?
For substrates with other acid-labile protecting groups, several milder deprotection methods can be employed.
-
Oxalyl Chloride in Methanol: This system has been shown to be very mild and tolerant of acid-labile esters.[7]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) can effect Boc removal under milder conditions.[8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can lead to deprotection without the need for an acid catalyst.[9][10]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during Boc deprotection.
Issue 1: Incomplete Deprotection
-
Symptom: Starting material remains after the reaction, as observed by TLC or LC-MS.
-
Possible Causes & Solutions: Refer to the troubleshooting table below.
A workflow for troubleshooting incomplete Boc deprotection.
Issue 2: Formation of Side Products
-
Symptom: Presence of unexpected peaks in LC-MS or spots on TLC, potentially corresponding to alkylated byproducts.
-
Possible Causes & Solutions: This is often due to tert-butylation of nucleophilic residues.
Decision-making process for preventing side product formation.
Data Presentation: Comparison of Deprotection Reagents
The following tables summarize various conditions for Boc deprotection, providing a comparative overview to aid in method selection.
Table 1: Common Acidic Deprotection Conditions
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 30 min - 2 h | Effective, widely used. | Can cleave other acid-sensitive groups; generates t-butyl cations.[1] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane | 30 min - 2 h | Potent, cost-effective. | Can be less selective; potential for chlorinated byproducts.[11] |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv., neat, ball milling | 10 min | Solvent-free, rapid, high yield. | Requires specialized equipment. |
Table 2: Milder and Alternative Deprotection Methods
| Reagent | Typical Conditions | Reaction Time | Selectivity/Advantages | Disadvantages |
| Oxalyl Chloride/Methanol | 3 equiv. in MeOH, RT | 1 - 4 h | Very mild, tolerant of acid-labile esters.[7] | Reagents are toxic and moisture-sensitive. |
| Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) | 1 equiv. in CH₂Cl₂ or solvent-free | 2 - 4 h | Efficient and selective removal.[8] | Requires stoichiometric amounts. |
| Zinc Bromide (ZnBr₂) | 2-3 equiv. in DCM, RT | 24 - 72 h | Mild Lewis acid, selective for secondary N-Boc. | Slow reaction times. |
| Thermal (Water) | Reflux (100 °C) | < 15 min | Environmentally benign, catalyst-free.[9] | Limited to water-soluble or stable substrates. |
| Thermal (Trifluoroethanol) | Reflux or 150 °C (Flow) | 5 min - 1 h | Accelerated reaction rates, high yields.[10] | Specialized, expensive solvent. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Prepare a deprotection cocktail. For sensitive substrates, a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the deprotection solution to the substrate (e.g., to a final TFA concentration of 25-50%).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The product is typically obtained as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend or dissolve the Boc-protected substrate in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for completeness by TLC or LC-MS.
-
Evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.
Signaling Pathways and Mechanisms
The following diagram illustrates the mechanism of acid-catalyzed Boc deprotection and the subsequent side reaction of tert-butylation.
Mechanism of acid-catalyzed Boc deprotection and tert-butylation side reaction.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Conjugation of Boc-PEG5-methyl ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-PEG5-methyl ester in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker molecule. It contains a Boc (tert-butyloxycarbonyl) protected amine at one end and a methyl ester at the other, connected by a 5-unit PEG chain. It is commonly used as a linker in bioconjugation and drug development to connect molecules, for instance, to attach a small molecule drug to a protein or antibody. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
Q2: What are the main reactive groups on this compound?
A2: The primary reactive sites are:
-
Methyl Ester: This group can react with primary amines to form a stable amide bond. This reaction, known as amidation, typically requires elevated temperatures or the use of specific catalysts.
-
Boc-protected Amine: The Boc group is a protecting group for the amine. It is stable under many reaction conditions but can be removed using strong acids to reveal a primary amine, which can then be used for further conjugation.[1][2]
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include:
-
Hydrolysis of the methyl ester: The methyl ester can be hydrolyzed to a carboxylic acid, especially in the presence of acid or base and water.[3][4]
-
Premature deprotection of the Boc group: The Boc group is sensitive to acidic conditions and can be unintentionally removed, exposing the amine and potentially leading to unwanted cross-linking or polymerization.[2][5]
-
Side reactions related to coupling agents: If the hydrolyzed carboxylic acid is subsequently coupled to an amine using carbodiimide (B86325) reagents like EDC, side reactions such as the formation of an N-acylurea byproduct can occur.
Q4: How can I monitor the progress of my conjugation reaction?
A4: Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the reaction.[6][7] These methods can separate the starting materials, desired product, and any side products, allowing for quantification of each species.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| Inefficient direct amidation of the methyl ester. | The direct reaction of a methyl ester with an amine can be slow. Consider increasing the reaction temperature (e.g., 50-80 °C) and reaction time. The use of a catalyst or a base such as sodium tert-butoxide may be necessary to facilitate the reaction.[8][9][10] |
| Hydrolysis of the methyl ester to the less reactive carboxylic acid. | Minimize water in your reaction by using anhydrous solvents. If hydrolysis is unavoidable, switch to a two-step protocol: first, intentionally hydrolyze the methyl ester to the carboxylic acid, and then couple the carboxylic acid to your amine using a standard coupling agent like EDC/NHS.[11][12][13][14][15] |
| Suboptimal pH for the reaction. | If proceeding via the hydrolyzed carboxylic acid and EDC/NHS coupling, ensure the pH for the activation step is between 4.5-6.0 and for the coupling step is between 7.0-8.5.[11][15] |
| Degradation of starting materials. | Ensure the stability of your amine-containing molecule under the reaction conditions. |
Issue 2: Presence of Multiple Unexpected Products
| Possible Cause | Suggested Solution |
| Premature deprotection of the Boc group leading to cross-linking. | Avoid acidic conditions. If acidic catalysts are used for amidation, consider alternative, non-acidic methods. If your reaction conditions are necessarily acidic, consider using a more acid-stable protecting group for the amine. |
| Formation of N-acylurea byproduct during EDC/NHS coupling. | This is a common side reaction. To minimize its formation, ensure the prompt addition of your amine-containing molecule after the activation of the carboxylic acid with EDC/NHS. The use of NHS or sulfo-NHS helps to stabilize the active intermediate and can reduce N-acylurea formation.[11] |
| Reaction of impurities in the starting materials. | Ensure the purity of your this compound and your amine-containing molecule before starting the conjugation reaction. |
Quantitative Data Summary
The following table provides an estimation of the relative abundance of products and side products under different reaction conditions. Actual yields will vary depending on the specific reactants, solvent, temperature, and reaction time.
| Reaction Condition | Desired Product (Amide) | Side Product 1 (Hydrolyzed PEG) | Side Product 2 (Boc-deprotected species) | Side Product 3 (N-acylurea) |
| Direct Amidation (High Temperature, Anhydrous) | 60-80% | 5-15% | <5% | N/A |
| Direct Amidation (Aqueous Buffer, Neutral pH) | 10-30% | 50-70% | <5% | N/A |
| Two-Step: Hydrolysis then EDC/NHS Coupling (Optimized pH) | 50-70% | N/A (starting material) | <5% | 10-30% |
| Reaction in presence of strong acid (e.g., pH < 4) | Low | High | High | N/A |
Experimental Protocols
Protocol 1: Direct Amidation of this compound
-
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
(Optional) Base catalyst (e.g., Sodium tert-butoxide)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous solvent.
-
Add a 1.5 to 2-fold molar excess of this compound.
-
(Optional) Add the base catalyst (0.1 to 1.0 equivalent).
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by preparative HPLC or column chromatography.
-
Protocol 2: Two-Step Conjugation via Hydrolysis and EDC/NHS Coupling
-
Step A: Hydrolysis of this compound
-
Dissolve this compound in a mixture of water and a co-solvent like THF or methanol.
-
Add 1.1 equivalents of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., HCl 1N) to pH ~7.
-
Extract the Boc-PEG5-carboxylic acid with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.
-
-
Step B: EDC/NHS Coupling
-
Materials:
-
Boc-PEG5-carboxylic acid (from Step A)
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.0-8.5)
-
-
Procedure:
-
Dissolve the Boc-PEG5-carboxylic acid in the Activation Buffer.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Boc-PEG5-NHS ester solution to the amine solution.
-
Stir at room temperature for 2-4 hours or overnight at 4 °C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final conjugate using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or preparative HPLC.
-
-
Visualizations
Caption: Reaction pathways during this compound conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 4. US9533934B2 - Hydrolysis of an ester compound - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Synthesis of Boc-PEG5-Methyl Ester
Welcome to the technical support center for the synthesis of Boc-PEG5-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, Boc-NH-PEG5-COOH, with methanol (B129727). This can be achieved through several standard organic chemistry reactions, with the most prevalent being acid-catalyzed esterification (Fischer esterification) or carbodiimide-mediated coupling (such as Steglich esterification).
Q2: I am experiencing low yields in my esterification reaction. What are the potential causes?
Low yields can stem from several factors. Incomplete reaction is a primary cause, which can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Another significant factor is the presence of water, which can hydrolyze the ester product back to the carboxylic acid, especially in Fischer esterification which is a reversible reaction[1][2]. Side reactions, such as the formation of N-acylurea in DCC-mediated couplings, can also consume the starting material and reduce the desired product yield. Finally, product loss during workup and purification is a common issue, particularly with water-soluble PEGylated compounds.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. A spot corresponding to the starting material (Boc-NH-PEG5-COOH) should diminish over time, while a new spot for the product (this compound) appears. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the ratio of starting material to product.
Q4: What are the best practices for purifying this compound?
Purification of PEGylated compounds can be challenging due to their physical properties. Column chromatography on silica (B1680970) gel is a standard method. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the more non-polar methyl ester from the more polar carboxylic acid starting material. For higher purity, reversed-phase HPLC can also be utilized[3][4].
Q5: Can the Boc protecting group be cleaved during the esterification reaction?
Yes, the Boc (tert-butyloxycarbonyl) group is sensitive to strong acidic conditions. In Fischer esterification, which uses an acid catalyst, prolonged reaction times or high temperatures can lead to partial or complete removal of the Boc group. If the Boc group's integrity is critical, milder esterification methods like the Steglich esterification, which is performed under neutral or mildly basic conditions, are recommended[5].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time. For DCC/DMAP coupling, ensure the reaction is stirred for at least 12-24 hours at room temperature. |
| Presence of water: Hydrolysis of the ester product. | Ensure all glassware is thoroughly dried and use anhydrous solvents. For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product[6]. | |
| Side product formation: In Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea. | Keep the reaction temperature low (0 °C to room temperature) and use a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the desired ester formation over the rearrangement[5]. | |
| Product loss during workup: The product may be partially soluble in the aqueous phase. | During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency into the organic phase. | |
| Impure Product | Unreacted starting material: Incomplete reaction. | Optimize reaction conditions as described above. If unreacted starting material persists, it can typically be removed by silica gel column chromatography, as the carboxylic acid is more polar than the methyl ester. |
| Byproducts from the coupling agent: Dicyclohexylurea (DCU) from DCC is a common impurity. | DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Residual amounts can be separated during column chromatography. | |
| Boc deprotection: Acid-catalyzed removal of the Boc group. | If Boc deprotection is observed, switch to a milder esterification method such as Steglich esterification. If using Fischer esterification, use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) and carefully control the reaction temperature and time. | |
| Difficulty in Purification | Streaking on TLC plate: The polar nature of the PEG chain can cause streaking. | Add a small amount of a polar solvent like methanol to the TLC mobile phase to improve the spot shape. |
| Poor separation in column chromatography: Similar polarity of product and impurities. | Use a long column and a shallow solvent gradient for better separation. Alternatively, consider using a different stationary phase, such as reversed-phase silica gel. |
Experimental Protocols
Protocol 1: Steglich Esterification of Boc-NH-PEG5-COOH
This method is recommended for its mild reaction conditions, which preserve the acid-labile Boc protecting group.
Materials:
-
Boc-NH-PEG5-COOH
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG5-COOH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol (1.5 - 2.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Fischer Esterification of Boc-NH-PEG5-COOH
This is a classic method but requires careful control to avoid Boc deprotection.
Materials:
-
Boc-NH-PEG5-COOH
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG5-COOH (1.0 eq) in a mixture of anhydrous methanol (as solvent and reagent) and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol and toluene under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations [mdpi.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of a PEGylated compound incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors, especially when dealing with sterically hindered or complex PEGylated molecules. The primary reasons include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion. For solid-phase synthesis, poor resin swelling in 100% TFA can limit solvent transfer and result in incomplete deprotection.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1] This is particularly true for high molecular weight PEGs and N-methylated amino acids.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.
-
Reagent Quality: TFA is hygroscopic, and the presence of water can decrease the effective acidity of the reaction medium, leading to a slower deprotection rate.
Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?
The formation of side products is primarily due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[2][3] This carbocation can alkylate nucleophilic residues in your compound, such as:
-
Tryptophan (Trp)
-
Methionine (Met)
-
Cysteine (Cys)
-
Tyrosine (Tyr)
To prevent these side reactions, the addition of "scavengers" to the reaction mixture is crucial. These scavengers are more nucleophilic than the sensitive residues and will trap the tert-butyl cation.[2]
Q3: How can I monitor the progress of my Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value. Staining with ninhydrin (B49086) can be very effective as it reacts with the newly formed amine to produce a distinct color.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The progress can be monitored by observing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in ¹H NMR.
Troubleshooting Guide
If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%). In some cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.
-
Extend Reaction Time: Increase the reaction time and continue to monitor the progress using an appropriate analytical method.
-
Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as this may also promote side reactions.
-
Use Scavengers: To prevent side reactions from the tert-butyl cation, add scavengers to your reaction mixture. Common scavengers and their typical concentrations are summarized in the table below. A widely used non-malodorous mixture is TFA/Triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5).
-
Ensure Proper Solvation: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.
Quantitative Data Summary
The following tables provide a summary of common reaction conditions and scavengers used for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Varies | Room Temp |
| TFA / Water / Phenol / Thioanisole / EDT (Reagent K) | 82.5:5:5:5:2.5 | - | 1-4 hours | Room Temp |
| TFA / Triisopropylsilane (TIS) / Water | 95:2.5:2.5 | - | 1-4 hours | Room Temp |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[4] | Carbocation Scavenger |
| Water | 2.5 - 5%[4] | Carbocation Scavenger |
| Thioanisole | 5%[4] | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5%[4] | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a PEGylated Compound
-
Dissolution: Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add appropriate scavengers (e.g., triisopropylsilane (TIS) at 2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitation (Alternative): The deprotected PEGylated compound, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Protocol 2: Monitoring Reaction Progress by HPLC
-
Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
Aliquots: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEGylated compounds.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
Navigating the Nuances of Acidic Environments: A Technical Guide to Boc-PEG5-Methyl Ester Stability
Technical Support Center
For researchers in the vanguard of drug development and chemical biology, precise control over molecular stability is paramount. This technical support center provides essential guidance on the stability of Boc-PEG5-methyl ester under acidic conditions. Here, you will find troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all designed to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Stability of this compound in Acidic Media
This section addresses common challenges encountered when working with this compound in acidic environments. The dual-functional nature of this molecule, possessing both a Boc-protected amine and a methyl ester, presents a unique set of stability considerations.
Issue 1: Premature Cleavage of the Boc Protecting Group
-
Question: I am observing unintended deprotection of the Boc group during a reaction or purification step under acidic conditions. How can I mitigate this?
-
Potential Causes:
-
Strong Acidic Conditions: The Boc (tert-butyloxycarbonyl) group is notoriously labile in the presence of strong acids such as neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).
-
Elevated Temperatures: Higher temperatures can accelerate the rate of acid-catalyzed Boc cleavage.
-
Prolonged Exposure: Extended reaction or purification times in an acidic environment increase the likelihood of deprotection.
-
-
Solutions:
-
Use Milder Acids: Opt for weaker acids or dilute solutions of strong acids. For instance, a solution of 4M HCl in dioxane or 10-20% TFA in dichloromethane (B109758) (DCM) is often sufficient for many applications without causing immediate Boc cleavage.
-
Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or below) to slow down the rate of deprotection.
-
Minimize Exposure Time: Keep the duration of exposure to acidic conditions as short as possible. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: Unwanted Hydrolysis of the Methyl Ester
-
Question: My experiments are showing hydrolysis of the methyl ester to the corresponding carboxylic acid. What conditions favor this side reaction and how can I avoid it?
-
Potential Causes:
-
Presence of Water: Acid-catalyzed ester hydrolysis requires water as a reactant. Anhydrous conditions will significantly suppress this reaction.
-
Strongly Acidic Aqueous Conditions: Heating in the presence of dilute aqueous acid is a standard method for ester hydrolysis and should be avoided if the ester is to be preserved.
-
High Temperatures: Similar to Boc cleavage, elevated temperatures will accelerate ester hydrolysis.
-
-
Solutions:
-
Maintain Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
-
Avoid Aqueous Acids: If acidic conditions are necessary, use an acid in an anhydrous organic solvent (e.g., HCl in dioxane) rather than an aqueous acid solution.
-
Moderate Temperatures: Keep the reaction temperature as low as feasible.
-
Issue 3: Simultaneous Cleavage of Both Boc Group and Methyl Ester
-
Question: I am losing both my Boc group and my methyl ester. How can I achieve selective modification?
-
Potential Causes:
-
Harsh Reaction Conditions: The use of strong acids at elevated temperatures for extended periods will likely lead to the cleavage of both functional groups. The Boc group is generally more acid-labile than the methyl ester, but under harsh enough conditions, both will be removed.
-
-
Solutions:
-
Prioritize Milder Conditions: The key to selective deprotection is the careful control of reaction parameters. Start with the mildest possible acidic conditions (e.g., 10% TFA in DCM at 0 °C) and gradually increase the acid strength or temperature while monitoring the reaction for the desired outcome.
-
Orthogonal Protection Strategy: For multi-step syntheses where selective deprotection is critical, consider using protecting groups with orthogonal stability (e.g., an Fmoc group for the amine, which is base-labile, and a t-butyl ester, which is acid-labile but more stable than a Boc group).
-
Frequently Asked Questions (FAQs)
Q1: Which is more sensitive to acidic conditions, the Boc group or the methyl ester?
A1: The Boc protecting group is significantly more sensitive to acidic conditions than the methyl ester. The mechanism of Boc cleavage involves the formation of a stable tert-butyl cation, which proceeds readily under acidic conditions.[1] Ester hydrolysis, on the other hand, is a reversible reaction that is often slower and requires the presence of water.[2] This difference in lability allows for the selective cleavage of the Boc group in the presence of a methyl ester under carefully controlled conditions.
Q2: Can I use HCl for Boc deprotection without affecting the methyl ester?
A2: Yes, it is possible. A common method for Boc deprotection is the use of a saturated solution of HCl in an anhydrous organic solvent such as dioxane or ethyl acetate.[3] By using anhydrous conditions, the hydrolysis of the methyl ester is minimized. It is recommended to perform the reaction at a low temperature (e.g., 0 °C) and monitor it closely to avoid prolonged exposure to the acid.
Q3: What are the typical byproducts of Boc deprotection?
A3: The cleavage of the Boc group under acidic conditions generates isobutylene (B52900) and carbon dioxide.[4] The isobutylene can potentially be trapped by scavengers if it interferes with the reaction or subsequent steps.
Q4: How can I monitor the stability of my this compound during an experiment?
A4: The stability can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed protocol for HPLC monitoring is provided in the "Experimental Protocols" section of this guide.
Q5: Are there any alternatives to acidic deprotection of the Boc group if my compound is extremely acid-sensitive?
A5: While less common, thermal deprotection can be an option. Heating the Boc-protected compound in a suitable solvent may lead to its cleavage.[4] However, this method is substrate-dependent and may require high temperatures that could affect other parts of the molecule. For highly sensitive substrates, considering a different, more labile protecting group from the outset might be the best strategy.
Data Presentation: Comparative Stability under Acidic Conditions
The following tables provide an illustrative overview of the stability of the Boc group and the methyl ester in a typical Boc-PEG-ester molecule under various acidic conditions. Please note that these are representative values and actual stability will depend on the specific substrate and reaction conditions.
Table 1: Stability of Boc Group and Methyl Ester at 25 °C
| Acidic Condition | Time | % Boc Group Remaining (Illustrative) | % Methyl Ester Remaining (Illustrative) |
| 10% TFA in DCM | 1 hr | ~50% | >95% |
| 10% TFA in DCM | 4 hr | <5% | >90% |
| 50% TFA in DCM | 15 min | <5% | >95% |
| 4M HCl in Dioxane | 1 hr | <10% | >98% |
| 1M Aqueous HCl | 1 hr | <5% | ~80% |
Table 2: Effect of Temperature on Stability in 10% TFA in DCM
| Temperature | Time | % Boc Group Remaining (Illustrative) | % Methyl Ester Remaining (Illustrative) |
| 0 °C | 1 hr | ~80% | >98% |
| 25 °C | 1 hr | ~50% | >95% |
| 40 °C | 1 hr | <10% | ~90% |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for monitoring the degradation of this compound under acidic conditions using reverse-phase HPLC.
Materials:
-
This compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reaction solvent (e.g., Dichloromethane, DCM)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in the chosen reaction solvent.
-
At time zero (t=0), withdraw an aliquot of the solution, quench it with a cold quenching solution, and dilute it with the HPLC mobile phase to a suitable concentration for analysis. This will serve as your starting material reference.
-
-
Reaction:
-
Add the desired acid to the reaction mixture.
-
Maintain the reaction at the desired temperature.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the reaction mixture.
-
Immediately quench each aliquot in a vial containing a cold quenching solution to stop the reaction.
-
Dilute the quenched samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective. For example, a linear gradient from 10% ACN to 90% ACN over 20 minutes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the components are detectable (e.g., 210-220 nm).
-
Inject the prepared samples (t=0 and subsequent time points).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (this compound), the Boc-deprotected product, and the ester-hydrolyzed product.
-
Integrate the peak areas for each component at each time point.
-
Calculate the percentage of each component remaining or formed over time to determine the stability.
-
Visualizations
Caption: Degradation pathways of this compound under different acidic conditions.
Caption: Workflow for monitoring the stability of this compound by HPLC.
References
Troubleshooting low coupling efficiency with Boc-PEG5-methyl ester
Welcome to the Technical Support Center for troubleshooting low coupling efficiency with Boc-PEG5-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during conjugation experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data for comparison, and illustrative diagrams to guide you through the process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus. The PEG spacer enhances solubility and provides spatial separation between conjugated molecules. It is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What is the primary challenge when using this compound for coupling?
A2: The primary challenge is often low coupling efficiency when reacting the methyl ester directly with a primary or secondary amine (a process called aminolysis). Methyl esters are less reactive than other activated carboxyl groups like NHS esters or carboxylic acids activated with coupling reagents. This can lead to slow reactions, incomplete conversions, and the need for harsh conditions that may compromise the integrity of the reactants.[1]
Q3: What are the main strategies to improve the coupling efficiency of this compound?
A3: There are two main strategies:
-
Direct Aminolysis: Optimize the reaction conditions for the direct reaction between the methyl ester and the amine. This can involve using catalysts, higher temperatures, and appropriate solvents.
-
Two-Step Conversion: First, hydrolyze the methyl ester to a carboxylic acid. Then, use standard peptide coupling reagents to efficiently form an amide bond with the amine.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses specific issues that may arise during the coupling of this compound to an amine-containing molecule.
Issue 1: Low or No Product Formation in Direct Aminolysis
Question: I am attempting to couple this compound directly with my amine-containing substrate, but I am observing very low to no yield. What are the potential causes and solutions?
Potential Causes:
-
Low Reactivity of the Methyl Ester: The methyl ester is a relatively unreactive electrophile for aminolysis.[1]
-
Steric Hindrance: The bulky Boc protecting group or steric hindrance on the amine substrate can impede the reaction.
-
Inappropriate Reaction Conditions: The temperature may be too low, the reaction time too short, or the solvent unsuitable.
-
Basic Conditions are Insufficient: The reaction may require a catalyst to proceed at a reasonable rate.
Solutions:
-
Increase Reaction Temperature: Aminolysis of methyl esters often requires elevated temperatures.[2] However, be mindful of the thermal stability of your reactants.
-
Use a Catalyst: Several catalysts can promote the aminolysis of methyl esters.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that has been shown to catalyze the aminolysis of methyl esters.[3]
-
Sodium Methoxide (B1231860): A strong base that can accelerate the reaction, particularly under anhydrous conditions.[4]
-
6-Halo-2-pyridones: These can act as bifunctional catalysts, activating both the ester and the amine.[5]
-
-
Optimize Solvent: Non-polar, aprotic solvents like toluene (B28343) or hexane (B92381) may improve the conversion rate in some catalyzed reactions.[5] For uncatalyzed reactions, polar aprotic solvents like DMF or DMSO are often used.
-
Increase Reaction Time: Monitor the reaction over an extended period (24-72 hours) to determine if the reaction is simply slow.
-
Consider an Alternative Strategy: If direct aminolysis remains inefficient, the two-step conversion method is a robust alternative.
Issue 2: Side Reactions are Observed
Question: I am seeing the formation of unintended byproducts in my coupling reaction. What are these side reactions and how can I minimize them?
Potential Causes:
-
Hydrolysis of the Methyl Ester: If water is present in the reaction, the methyl ester can hydrolyze to the corresponding carboxylic acid, especially at elevated temperatures or in the presence of base.[2]
-
Boc Deprotection: If acidic conditions are inadvertently introduced, the Boc protecting group can be cleaved.
-
Dimerization/Oligomerization: If the amine-containing substrate also has a reactive carboxyl group, self-condensation can occur.
-
Racemization: For chiral amines, harsh basic or acidic conditions can lead to epimerization.
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize hydrolysis.
-
Maintain Neutral or Mildly Basic pH: Avoid strongly acidic or basic conditions that could lead to side reactions.
-
Protect Reactive Functional Groups: If your amine-containing substrate has other reactive moieties, consider protecting them before the coupling reaction.
-
Choose Mild Catalysts: Opt for catalysts that operate under neutral or mildly basic conditions to reduce the risk of racemization.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Amide Bond Formation
For the two-step conversion approach where the methyl ester is first hydrolyzed to a carboxylic acid, the choice of coupling reagent for the subsequent amide bond formation is critical. The following table provides a comparative overview of the efficiency of common peptide coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | None | DCM/DMF | 60-120 | ~90-95 |
| EDC | HOBt | None | Water/DMF | 60-120 | ~90-95 |
Data synthesized from multiple sources to provide a comparative overview. Yields can vary based on the specific substrates and reaction conditions.[6]
Experimental Protocols
Protocol 1: Direct Aminolysis of this compound (Catalyzed)
This protocol describes a general method for the direct coupling of this compound to a primary amine using DBU as a catalyst.
-
Reagent Preparation:
-
Dissolve the amine-containing substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or Toluene).
-
Add this compound (1.2 equivalents).
-
-
Catalyst Addition:
-
Add DBU (0.2 equivalents) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at an elevated temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). The reaction may take several hours to days for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid) to remove DBU, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Two-Step Conversion via Carboxylic Acid
This protocol involves the hydrolysis of the methyl ester followed by an EDC/HOBt mediated coupling.
Step 1: Hydrolysis of this compound
-
Saponification:
-
Dissolve this compound in a mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (LiOH) (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Acidification and Extraction:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with a mild acid (e.g., 1 M HCl or citric acid).
-
Extract the product (Boc-PEG5-acid) with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
Step 2: EDC/HOBt Coupling
-
Activation:
-
Dissolve the Boc-PEG5-acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC-HCl (1.2 equivalents) and stir for 30 minutes at 0 °C.
-
-
Coupling:
-
Add a solution of the amine-containing substrate (1.1 equivalents) and DIPEA (2.5 equivalents) in DMF to the activated ester solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Mandatory Visualization
References
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00163C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Low temperature aminolysis of methyl stearate catalyzed by sodium methoxide | Semantic Scholar [semanticscholar.org]
- 5. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-PEG5-methyl Ester Reactions
Welcome to the technical support center for monitoring reactions involving Boc-PEG5-methyl ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a this compound reaction?
A1: The most common and effective techniques for monitoring this compound reactions include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of technique will depend on the specific reaction, available equipment, and the level of detail required.
Q2: How can I determine if my this compound reaction has gone to completion?
A2: Reaction completion can be determined by monitoring the disappearance of the limiting starting material and the appearance of the product.
-
TLC: The spot corresponding to the limiting reactant should disappear, and a new spot for the product should appear.[1]
-
HPLC: The peak for the limiting reactant should diminish or disappear, while the peak for the product grows.
-
¹H NMR: Characteristic peaks of the starting material should disappear, and new peaks corresponding to the product should appear and their integration should match the expected structure.
-
Mass Spectrometry: The mass peak of the starting material should decrease in intensity, while the mass peak corresponding to the product's molecular weight should increase.
Q3: What are the key features to look for in the ¹H NMR spectrum of this compound and its reaction products?
A3: For this compound, you should look for the characteristic signals of the Boc protecting group (a singlet around 1.4 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the methyl ester (a singlet around 3.7 ppm). During the reaction, you should monitor for shifts in the signals adjacent to the reaction site or the appearance/disappearance of signals from the reacting functional group. For example, in a deprotection reaction, the Boc singlet at ~1.4 ppm will disappear.
Q4: Is Size Exclusion Chromatography (SEC) a good method for analyzing these reactions?
A4: Size Exclusion Chromatography (SEC) is generally less suitable for monitoring reactions of small molecules like this compound where the change in molecular weight upon reaction is minor.[2] It is more appropriate for analyzing the purity of the initial PEG raw material or for reactions involving large polymers or proteins.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. Sample is overloaded. 2. The compound is highly polar or acidic/basic. 3. Inappropriate solvent system. | 1. Dilute the sample before spotting.[3] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2%) to the mobile phase. For basic compounds, add triethylamine (B128534) (0.1-2%) or ammonium (B1175870) hydroxide.[3][4] 3. Use a more polar solvent system, such as dichloromethane/methanol (B129727) or chloroform/methanol.[5] |
| Spots remain at the baseline (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[3] |
| Spots run with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol.[3] |
| No spots are visible | 1. The compound is not UV-active. 2. The sample concentration is too low. 3. The compound is volatile and has evaporated. | 1. Use a staining agent. Common stains for PEG compounds include phosphomolybdic acid, ninhydrin (B49086) (for amines), or an iodine chamber. 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][6] 3. Ensure the plate is developed shortly after spotting. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| High backpressure | 1. Clogged column frit or inline filter. 2. Blockage in the tubing or injector. 3. Particulate matter from the sample. | 1. Reverse flush the column (if permissible by the manufacturer) or replace the frit/filter.[7] 2. Disconnect fittings and systematically check for blockages. 3. Filter all samples and mobile phases before use. |
| Peak tailing or fronting | 1. Column degradation. 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between injection solvent and mobile phase. | 1. Replace the column. 2. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds). 3. Dissolve the sample in the mobile phase if possible.[8] |
| Baseline noise or drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or flow cell. 3. Leaks in the system. | 1. Degas the mobile phase thoroughly.[1] 2. Use high-purity solvents and flush the system and clean the detector flow cell.[9] 3. Check all fittings for leaks. |
| No peaks or very small peaks | 1. Detector is off or not set to the correct wavelength. 2. No sample was injected. 3. The compound lacks a UV chromophore. | 1. Ensure the detector is on and set to an appropriate wavelength.[7] 2. Check the autosampler and injection syringe. 3. Use a detector suitable for non-UV active compounds, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[10][11] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Problem | Possible Cause(s) | Solution(s) |
| Broad peaks | 1. Poor shimming. 2. Sample is not fully dissolved or is too concentrated. 3. Presence of paramagnetic impurities. | 1. Reshim the spectrometer. 2. Ensure the sample is completely dissolved. If concentrated, dilute the sample.[12] 3. Purify the sample to remove metal contaminants. |
| Overlapping peaks | Protons have very similar chemical environments. | Try using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) which can induce different chemical shifts.[12] |
| Incorrect peak integration | Misinterpretation of ¹³C satellites as impurity peaks. | For PEG compounds, the ¹³C satellites of the main PEG signal can be significant. Be sure to integrate a wide enough region to include these satellites for accurate quantification.[13][14] |
| Presence of a large water peak | The deuterated solvent has absorbed moisture. | Add a small amount of a drying agent like anhydrous potassium carbonate to the NMR solvent bottle.[12] |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Solution(s) |
| Complex, difficult-to-interpret spectrum | PEG compounds are often polydisperse and can generate a wide distribution of ions with multiple charge states. | 1. Use a charge stripping agent, such as triethylamine, added post-column or directly to the sample to simplify the charge state distribution.[15] 2. Utilize deconvolution software to determine the zero-charge mass spectrum.[2] |
| No signal for the expected product | 1. The compound is not ionizing efficiently. 2. The reaction did not work. | 1. Optimize ionization source parameters. Try different ionization modes (e.g., ESI, APCI). 2. Confirm the reaction outcome with another technique like TLC or NMR. |
| Dominant peaks with repeating units of 44 Da, obscuring the analyte signal | PEG contamination from an external source (e.g., detergents, plasticware, solvents). | 1. Thoroughly clean all glassware and use high-purity solvents.[16] 2. Avoid using detergents like Triton X-100 in your sample preparation.[16] 3. Run a blank to identify the source of contamination. |
Experimental Protocols & Workflows
General Workflow for Reaction Monitoring
The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical techniques discussed.
Caption: General workflow for monitoring a chemical reaction.
Troubleshooting Logic for TLC Streaking
This diagram outlines the decision-making process when encountering streaking on a TLC plate.
Caption: Troubleshooting logic for streaking in TLC analysis.
Detailed Methodologies
Protocol: TLC Monitoring of a Boc-PEG5-Amide Coupling Reaction
-
Plate Preparation: Use silica (B1680970) gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.
-
Spotting:
-
On the baseline, spot the starting amine, the Boc-PEG5-acid, and a co-spot containing both starting materials.
-
Take an aliquot from the reaction mixture using a capillary tube and spot it on the baseline.
-
It is advisable to take aliquots at different time points (e.g., 0h, 1h, 2h, etc.) on the same plate to track progress.
-
-
Development:
-
Prepare a mobile phase of 10% methanol in dichloromethane. If streaking is observed, consider adding 0.5% triethylamine to the mobile phase.
-
Place the TLC plate in a developing chamber saturated with the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Stain the plate to visualize non-UV active compounds. A suitable stain is phosphomolybdic acid, followed by gentle heating. The starting amine can also be visualized with a ninhydrin stain.
-
-
Analysis: Monitor the disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane. The reaction is considered complete when the limiting reactant is no longer visible.
Protocol: HPLC Analysis of a Boc-Deprotection Reaction
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 214 nm or 220 nm.
-
-
Sample Preparation:
-
Take an aliquot from the reaction mixture and dilute it with the mobile phase (e.g., 1:100 dilution).
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Identify the peak for the starting Boc-protected material by running a standard.
-
Monitor the decrease in the area of the starting material peak and the increase in the area of the new, more polar product peak over time. The reaction is complete when the starting material peak is absent or its area remains constant over two consecutive time points.
-
References
- 1. universallab.org [universallab.org]
- 2. enovatia.com [enovatia.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. uhplcs.com [uhplcs.com]
- 8. mastelf.com [mastelf.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The Decisive Advantage of Precision: A Comparative Guide to Monodisperse PEG Linkers
In the intricate world of drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers are widely employed for their favorable properties, a crucial distinction exists between monodisperse and polydisperse PEG linkers. This guide provides an objective comparison, supported by experimental principles, of a monodisperse PEG linker, Boc-PEG5-methyl ester, against its polydisperse counterparts, highlighting the profound advantages of molecular precision.
Monodisperse vs. Polydisperse PEG Linkers: A Fundamental Difference
The core distinction lies in the uniformity of the polymer chains. Monodisperse PEGs , such as this compound, consist of molecules with a single, precisely defined molecular weight and length.[1][2][3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average value.[1][2][3] This fundamental difference in purity has significant downstream implications for the final drug conjugate's characteristics and performance.[4]
The heterogeneity of polydisperse PEGs complicates the synthesis and purification of the final drug product, leading to a mixture of conjugates with varying linker lengths.[5] This variability can result in inconsistent batch-to-batch quality and makes comprehensive characterization challenging.[5] Monodisperse PEGs, with their defined structure, overcome these hurdles, enabling the production of a homogeneous drug product with a consistent drug-to-antibody ratio (DAR) in ADCs or a precisely defined linker length in PROTACs.[1][6]
Key Performance Advantages of Monodisperse PEG Linkers
The use of a monodisperse PEG linker like this compound offers several distinct advantages over polydisperse alternatives, impacting everything from manufacturability to clinical performance.
Enhanced Homogeneity and Reproducibility
A homogenous drug product is paramount for predictable clinical outcomes and regulatory approval. The use of monodisperse PEG linkers results in a single, well-defined final product, simplifying analytical characterization and ensuring high batch-to-batch reproducibility.[6] Polydisperse linkers, on the other hand, yield a mixture of ADC or PROTAC species that can be difficult to separate and characterize, leading to potential variability in performance.[7]
Improved Pharmacokinetics and Therapeutic Index
The defined chain length of monodisperse PEG linkers allows for precise control over the pharmacokinetic (PK) profile of the drug.[1] The hydrophilic PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic volume, which can reduce renal clearance and extend its circulation half-life.[1] This prolonged exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[1] Studies on PEGylated nanoparticles have shown that monodisperse PEGs lead to a significantly prolonged blood circulation half-life compared to their polydisperse counterparts.[2][] This improved PK profile contributes to a wider therapeutic index.
Superior Stability and Reduced Immunogenicity
The uniform nature of monodisperse PEG linkers contributes to the overall stability of the conjugate, reducing the propensity for aggregation that can be associated with hydrophobic payloads.[1] Furthermore, the heterogeneity of polydisperse PEGs can sometimes lead to the generation of anti-PEG antibodies, which can accelerate clearance and potentially cause adverse immune reactions.[4] The well-defined structure of monodisperse PEGs is thought to mitigate this risk.[6]
Quantitative Comparison: Monodisperse vs. Polydisperse PEG Linkers
To illustrate the performance differences, the following table summarizes the expected outcomes from a hypothetical comparative study between an antibody-drug conjugate (ADC) synthesized with a monodisperse PEG5 linker and one with a polydisperse PEG linker of a similar average molecular weight.
| Feature | Monodisperse PEG5 Linker | Polydisperse PEG (avg. MW ~ PEG5) |
| Purity (Post-Conjugation) | High (>95% single species) | Low (Mixture of species) |
| Characterization Complexity | Low | High |
| Batch-to-Batch Reproducibility | High | Low |
| Drug-to-Antibody Ratio (DAR) Distribution | Narrow | Broad |
| In Vivo Half-Life | Longer and more consistent | Shorter and more variable |
| Plasma Clearance | Slower and more predictable | Faster and more variable[9] |
| Tendency for Aggregation | Low | Higher |
| Potential for Immunogenicity | Lower | Higher |
Experimental Protocols
To achieve a robust comparison, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments in the evaluation of ADCs prepared with monodisperse versus polydisperse PEG linkers.
Protocol 1: Synthesis of Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a drug-linker construct to an antibody. For a direct comparison, two ADCs would be synthesized in parallel: one with the monodisperse Boc-PEG5-linker and another with a polydisperse PEG linker of a comparable average molecular weight.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Boc-PEG5-NHS ester (monodisperse linker-payload)
-
Polydisperse PEG-NHS ester (average MW corresponding to PEG5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Linker-Payload Activation:
-
Dissolve the Boc-PEG5-NHS ester and the polydisperse PEG-NHS ester in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the activated linker-payload solution to the reduced mAb.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching:
-
Add Tris buffer to a final concentration of 50 mM to quench the reaction.
-
-
Purification:
-
Purify the ADC using a SEC column to remove unreacted linker-payload and other small molecules.
-
Collect fractions corresponding to the monomeric ADC.
-
Protocol 2: Characterization of ADC Homogeneity by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the drug-to-antibody ratio (DAR) distribution of an ADC.
Materials:
-
Purified ADC samples (monodisperse and polydisperse)
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The peaks will correspond to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the relative peak area for each species to determine the DAR distribution.[7]
Visualizing the Advantage: Workflows and Concepts
To further clarify the concepts and experimental processes, the following diagrams are provided.
Caption: Monodisperse vs. Polydisperse PEG leads to different product purities.
Caption: A streamlined workflow for the synthesis of a homogeneous ADC.
Caption: Mechanism of action for a PROTAC utilizing a monodisperse linker.
Conclusion
The choice between a monodisperse and a polydisperse PEG linker is a critical decision in the development of advanced therapeutics like ADCs and PROTACs. The use of a monodisperse linker, exemplified by this compound, provides unparalleled control over the final product's composition, leading to enhanced homogeneity, reproducibility, and improved pharmacokinetic properties. While polydisperse PEGs have been historically used, the clear advantages in purity, characterization, and performance make monodisperse PEG linkers the superior choice for the rational design of next-generation targeted therapies, ultimately paving the way for safer and more effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of PEG Linkers: Boc-PEG5-methyl ester vs. Fmoc-PEG5-methyl ester in Bioconjugation and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. This guide provides a comprehensive comparison of two widely used polyethylene (B3416737) glycol (PEG) linkers, Boc-PEG5-methyl ester and Fmoc-PEG5-methyl ester, for specific applications in peptide synthesis, bioconjugation, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
The choice between a tert-butyloxycarbonyl (Boc) or a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a PEG linker dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the purity and yield of the final product. This guide delves into the fundamental chemical differences, presents a comparative analysis of their performance, provides detailed experimental protocols, and visualizes the synthetic workflows to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Strategic Implications
The core distinction between this compound and Fmoc-PEG5-methyl ester lies in the lability of their respective terminal protecting groups. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a secondary amine such as piperidine (B6355638).[1][2] This fundamental difference in deprotection chemistry forms the basis of their orthogonal use in complex multi-step syntheses.
| Feature | This compound | Fmoc-PEG5-methyl ester |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic Acid)[3] | Basic (e.g., 20% Piperidine in DMF)[4][5] |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups |
| Compatibility | Suitable for base-sensitive substrates | Ideal for acid-sensitive substrates |
| Primary Application | Solid-Phase Peptide Synthesis (Boc Chemistry), PROTAC synthesis[6][7] | Solid-Phase Peptide Synthesis (Fmoc Chemistry), PROTAC synthesis[8][9] |
| Potential Side Reactions | Acid-catalyzed side reactions | Base-induced side reactions (e.g., aspartimide formation) |
Performance Comparison in a Representative Application: PROTAC Synthesis
To illustrate the practical implications of choosing between these two linkers, we present a comparative analysis of their hypothetical performance in the solid-phase synthesis of a model PROTAC. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10][] PEG linkers are frequently incorporated to optimize the distance between the two ligands and improve the molecule's physicochemical properties.[12]
In this hypothetical scenario, a von Hippel-Lindau (VHL) E3 ligase ligand is anchored to a solid support, followed by the coupling of either this compound or Fmoc-PEG5-methyl ester, and finally, the attachment of a target protein ligand.
Quantitative Data Summary
| Parameter | This compound Strategy | Fmoc-PEG5-methyl ester Strategy |
| Linker Coupling Efficiency | >95% | >98% |
| Deprotection Efficiency | >98% | >99% |
| Overall Crude Purity (by HPLC) | ~85% | ~90% |
| Major Impurities | Truncated sequences due to incomplete deprotection | Deletion sequences, potential piperidine adducts |
| Final Yield after Purification | ~35% | ~45% |
Note: The data presented in this table is illustrative and based on general expectations of Boc and Fmoc solid-phase synthesis. Actual results may vary depending on the specific sequence, reagents, and reaction conditions.
Experimental Protocols
Detailed methodologies for the key deprotection steps in the solid-phase synthesis of a PEGylated molecule are provided below.
Protocol 1: On-Resin Deprotection of Boc-PEG5-linker
This protocol describes the removal of the Boc group from the PEG linker attached to a resin-bound substrate, a crucial step in the synthesis of molecules like PROTACs.[2]
Materials:
-
Boc-PEG5-functionalized resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
10% Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Swell the Boc-PEG5-functionalized resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 1 hour at room temperature.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Neutralize the resin by washing with 10% DIPEA in DCM (3 x 2 min).
-
Wash the resin again with DCM (3 x 1 min) to remove excess base.
-
The resin with the deprotected PEG linker is now ready for the subsequent coupling step.
Protocol 2: On-Resin Deprotection of Fmoc-PEG5-linker
This protocol outlines the standard procedure for the removal of the Fmoc group from a PEG linker attached to a solid support.[4][5]
Materials:
-
Fmoc-PEG5-functionalized resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-PEG5-functionalized resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin with the deprotected PEG linker is now ready for the next coupling step.
Visualizing the Synthetic Pathways
The choice between Boc and Fmoc strategies dictates a distinct workflow, particularly in the context of orthogonal synthesis where other protecting groups are present.
The diagram above illustrates two distinct orthogonal strategies. The this compound strategy is ideal when the rest of the synthesis relies on Fmoc chemistry for peptide elongation. Conversely, the Fmoc-PEG5-methyl ester is the linker of choice when Boc-protected amino acids or other acid-labile groups are utilized in the synthetic scheme.
Logical Decision Pathway for Linker Selection
Choosing the appropriate PEG linker is a critical decision that impacts the entire synthetic route. The following decision pathway can guide researchers in selecting the optimal linker for their specific needs.
Conclusion
Both this compound and Fmoc-PEG5-methyl ester are valuable tools in the arsenal (B13267) of chemists and drug developers. The choice between them is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan.
The Fmoc-PEG5-methyl ester is generally favored in modern solid-phase peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive functional groups. This often translates to higher crude purity and simplified purification.
The This compound , however, remains a robust and essential tool, particularly in orthogonal syntheses where base-labile protecting groups are employed elsewhere in the molecule. Its use is well-established and provides a reliable alternative when Fmoc chemistry is not suitable.
Ultimately, a thorough understanding of the chemical properties of each protecting group and a careful consideration of the synthetic strategy will enable researchers to harness the full potential of these versatile PEG linkers in advancing their scientific endeavors.
References
- 1. Chemical ligation and cleavage on solid support facilitate recombinant peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
A Comparative Purity Analysis of Synthesized Boc-PEG5-Methyl Ester for Drug Development
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is paramount to the success of novel therapeutics. This guide provides a comparative analysis of Boc-PEG5-methyl ester, a commonly utilized PEG-based PROTAC linker, against other relevant alternatives. The following sections detail the experimental data, protocols for purity analysis, and visual workflows to aid in the selection and quality control of these critical reagents.
Executive Summary
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Its purity directly impacts the safety and efficacy of the final drug product. This guide outlines the standard analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for assessing the purity of this compound. We also present a comparison with alternative PEG linkers of varying lengths and functionalities, providing researchers with a comprehensive overview to make informed decisions for their specific applications.
Product Performance and Comparison
The purity of this compound and its alternatives is critical for consistent and reproducible results in drug development. Commercially available this compound typically boasts a purity of greater than 98%. The primary impurities can arise from starting materials, byproducts of the synthesis, or degradation products.
Here, we compare this compound with other commonly used PEG linkers that vary in PEG chain length (PEG4 and PEG6) and terminal functional groups (e.g., carboxylic acid, NHS ester).
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Terminal Functional Groups |
| This compound | C19H36O9 | 408.49 | >98% | Boc-protected amine, Methyl ester |
| Boc-PEG4-methyl ester | C17H32O8 | 364.43 | >95% | Boc-protected amine, Methyl ester |
| Boc-PEG6-methyl ester | C21H40O10 | 452.54 | >95% | Boc-protected amine, Methyl ester |
| Boc-PEG5-acid | C18H34O9 | 394.46 | >98% | Boc-protected amine, Carboxylic acid |
| Boc-PEG5-NHS ester | C22H37NO11 | 491.53 | >98% | Boc-protected amine, NHS ester |
Experimental Protocols for Purity Analysis
Comprehensive purity analysis of this compound relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to separate the main compound from any non-volatile impurities. A reversed-phase method is typically used.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities.
Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical chemical shifts (δ) for this compound in CDCl₃ are:
-
~1.44 ppm (s, 9H, C(CH₃)₃)
-
~3.64 ppm (s, 3H, OCH₃)
-
~3.5-3.7 ppm (m, 20H, PEG chain -OCH₂CH₂O-)
-
Other specific methylene (B1212753) protons adjacent to the ester and carbamate (B1207046) will have distinct shifts.
-
-
-
Purity Assessment: Integration of the characteristic peaks should be consistent with the molecular structure. The absence of significant unassigned peaks indicates high purity.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound.
Protocol:
-
Instrumentation: ESI-MS system.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).
-
-
Expected Ions:
-
[M+H]⁺: ~409.25
-
[M+Na]⁺: ~431.23
-
[M+K]⁺: ~447.21
-
-
Purity Assessment: The presence of the expected molecular ions and the absence of significant peaks corresponding to potential impurities confirms the identity and purity of the sample.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the quality control and application of this compound, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Biological Activity of Molecules Conjugated with Boc-PEG5-methyl Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to biologically active molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Boc-PEG5-methyl ester is a commonly utilized PEG linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), for its ability to improve solubility and modulate cell permeability. This guide provides an objective comparison of the performance of molecules conjugated with this compound against alternative linker technologies, supported by experimental data and detailed protocols.
Comparison of Linker Technologies
The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, which ultimately leads to the degradation of the target protein.[1][2] Besides PEG linkers, other common types include alkyl chains and rigid linkers.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[3][4] This hydrophilicity generally improves the solubility of the conjugated molecule, a crucial factor for administration and bioavailability.[1] The flexibility of the PEG chain can also be advantageous for the formation of a productive ternary complex.[1] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[3]
-
Alkyl Linkers: These are hydrocarbon chains that offer a high degree of conformational flexibility.[3] While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can negatively impact the solubility of the resulting conjugate.[3][4]
-
Rigid Linkers: These linkers often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, which introduce conformational constraints.[3][4] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][4]
Quantitative Data Presentation
The following table summarizes the performance of PROTACs targeting the BRD4 protein with different linker types. The key metrics for comparison are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]
| PROTAC (Target: BRD4) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | H661, H838 | 8, 23 | >90 at 100 nM | [5] |
| ARV-825 | PEG | Burkitt's Lymphoma | < 1 | Not Reported | [5] |
| Compound with Alkyl Linker | Alkyl | 22Rv1 | ~10 | ~90 | [3] |
| Compound with Rigid Linker | Piperazine-based | HeLa | ~5 | >95 | [3] |
| NC-1 | PEG | Mino | 2.2 | 97 | [6] |
| RC-3 | PEG | Mino | 24.3 | 97 | [6] |
Note: The data presented is compiled from multiple sources and direct head-to-head comparison should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflows
The primary mechanism of action for the compared molecules, particularly in the context of PROTACs, is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
A typical workflow for evaluating the biological activity of these conjugated molecules involves a series of in vitro and cell-based assays.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[3]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
b. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
f. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
MTS Assay for Cell Viability
This assay determines the effect of the conjugated molecules on cell proliferation and viability.[7]
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).[7]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.[10][11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.[10][11]
-
NanoBRET™ Assay: This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase within living cells upon addition of the PROTAC.[7]
Caption: Logical Relationship of Linker Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [promega.sg]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Boc-PEG5-Methyl Ester Linkages in Vitro and in Vivo
For researchers, scientists, and drug development professionals, the stability of linker technologies is a cornerstone of creating effective and safe targeted therapeutics. This guide provides an objective comparison of the in vitro and in vivo stability of Boc-PEG5-methyl ester linkages against common alternative linker chemistries, supported by experimental data and detailed protocols.
The this compound linker combines a well-established amine protecting group (tert-butyloxycarbonyl, Boc), a polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester functional group. This combination is often employed in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs, where controlled release and stability are paramount. The stability of this linker is a critical factor, as premature cleavage in circulation can lead to off-target toxicity and reduced efficacy, while excessive stability might hinder the release of the active molecule at the target site.
Comparative Stability Analysis
The stability of a linker is influenced by its susceptibility to chemical and enzymatic degradation. Here, we compare the stability of the this compound linkage with other widely used linker types.
In Vitro Stability:
The in vitro stability of linkers is typically assessed in plasma from various species (e.g., human, mouse, rat) and in buffer solutions at different pH values to mimic physiological and intracellular conditions.
| Linker Type | Linkage | In Vitro Stability Metric (Human Plasma) | Key Cleavage Mechanism | References |
| This compound | Ester & Amide (Boc) | Estimated Half-life: Minutes to Hours | Esterase-mediated hydrolysis of the methyl ester; Acid-labile cleavage of the Boc group. | Inferred from[1][2][3][4][5] |
| Valine-Citrulline (VC) | Peptide (Amide) | Half-life: > 200 hours | Cathepsin B-mediated cleavage (intracellular).[6][7] | [6][7] |
| Hydrazone | Hydrazone | Half-life: Variable (pH-dependent) | Acid-catalyzed hydrolysis (pH < 6).[8] | [8] |
| Thioether (Non-cleavable) | Thioether | Highly Stable | Proteolytic degradation of the antibody. | [9] |
| Maleimide-Thiol Adduct | Thiosuccinimide | Half-life: ~144 hours (mouse) to ~230 hours (monkey) | Retro-Michael reaction (in vivo).[10][11] | [10][11] |
In Vivo Stability:
In vivo stability is a more complex measure, influenced by metabolism, distribution, and elimination. It is often assessed by monitoring the levels of the intact conjugate and the released payload in circulation over time.
| Linker Type | Linkage | In Vivo Stability Metric (Rodent Model) | Key Considerations | References |
| This compound | Ester & Amide (Boc) | Estimated Half-life: Short (likely minutes to a few hours) | Rapidly cleaved by esterases. Boc group generally stable in circulation but can be cleaved in acidic tumor microenvironments. | Inferred from[1][12][13] |
| Valine-Citrulline (VC) | Peptide (Amide) | Half-life: ~144 hours (mouse) | Generally stable in circulation, but species-specific differences in plasma stability exist.[6][11] | [6][11] |
| Hydrazone | Hydrazone | Half-life: Variable | Prone to premature release in circulation due to pH-lability.[8] | [8] |
| Thioether (Non-cleavable) | Thioether | Long Half-life | Stability is dependent on the antibody's pharmacokinetics. | [9] |
| Maleimide-Thiol Adduct | Thiosuccinimide | Half-life: ~144 hours (mouse) | Susceptible to thiol exchange with albumin, leading to payload deconjugation.[10][11] | [10][11] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the selection and optimization of drug conjugates. Below are detailed protocols for key in vitro and in vivo stability assays.
In Vitro Plasma Stability Assay (LC-MS/MS Method)
This protocol outlines a general procedure for determining the stability of a linker conjugate in plasma.
Objective: To quantify the degradation of a test compound over time in a plasma matrix.
Materials:
-
Test compound (e.g., this compound conjugate)
-
Control compound (known stable and unstable compounds)
-
Pooled human, mouse, or rat plasma (heparinized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Termination solution)
-
Internal Standard (IS) in acetonitrile
-
96-well microtiter plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO) at 1 mM.
-
Incubation:
-
Pre-warm the plasma and PBS to 37°C.
-
In a 96-well plate, add 98 µL of plasma to each well.
-
Add 2 µL of the test compound stock solution to the plasma to achieve a final concentration of 20 µM. Mix gently.
-
Incubate the plate at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a new plate containing 150 µL of ice-cold termination solution with the internal standard. This precipitates the plasma proteins and stops the enzymatic reaction.
-
Sample Processing:
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the remaining intact test compound.
-
Data Analysis:
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of a linker conjugate in a rodent model.
Objective: To determine the concentration-time profile of the intact conjugate and its metabolites in plasma after administration to an animal model.
Materials:
-
Test compound
-
Vehicle for administration (e.g., saline, PBS with 5% dextrose)
-
Animal model (e.g., mice or rats)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Acclimate the animals for at least 3 days before the study.
-
Administer the test compound to a cohort of animals (typically n=3-5 per time point) via the desired route (e.g., intravenous bolus).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples from the animals (e.g., via tail vein or cardiac puncture for terminal collection).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro and in vivo stability assessments.
Conclusion
The stability of the this compound linkage is a critical consideration in the design of drug delivery systems. While the PEG spacer can enhance solubility and pharmacokinetic properties, the methyl ester is susceptible to rapid in vitro and in vivo hydrolysis by esterases. The Boc protecting group is generally stable in circulation but can be cleaved under acidic conditions, which could be advantageous for targeting the acidic tumor microenvironment.
In comparison, peptide-based linkers like Val-Cit offer greater plasma stability but rely on intracellular enzymatic cleavage. Non-cleavable linkers provide the highest stability but depend on the degradation of the entire conjugate for payload release. The choice of linker technology, therefore, requires a careful balance between stability in circulation and efficient cleavage at the target site. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linkers to optimize the therapeutic index of novel drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Comparative Guide to the Effect of PEG Chain Length on Bioconjugate Properties
For researchers, scientists, and drug development professionals, the process of PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a bioconjugate—is a critical strategy for enhancing the therapeutic potential of proteins, peptides, and other biomolecules. The length of the PEG chain is a key parameter that can be modulated to fine-tune the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of how different PEG chain lengths impact bioconjugate performance, supported by experimental data and detailed methodologies.
The addition of PEG can improve a drug's pharmacokinetic profile, increase its stability, and reduce its immunogenicity.[1] However, these benefits are often balanced against a potential decrease in bioactivity due to steric hindrance.[][3] The choice of PEG chain length is therefore a crucial optimization step in the development of PEGylated biopharmaceuticals.
Impact on Pharmacokinetics
A primary motivation for PEGylation is to extend the circulation half-life of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces its renal clearance.[4][5] As the molecular weight of the PEG-conjugate increases, the primary route of elimination can shift from renal to hepatic clearance.[]
Table 1: Effect of PEG Chain Length on Pharmacokinetic Parameters
| Bioconjugate | PEG Molecular Weight (kDa) | Half-life (t½) | Clearance Mechanism | Reference |
|---|---|---|---|---|
| Lymphoma-binding Peptide | 40 | 5.4 h | Primarily Renal | [6] |
| Lymphoma-binding Peptide | 70 | Not Specified | Mixed | [6] |
| Lymphoma-binding Peptide | 100 | Not Specified | Primarily Hepatic | [6] |
| Lymphoma-binding Peptide | 150 | 17.7 h | Primarily Hepatic | [6] |
| Chitosan/siRNA Nanoparticles | 2 | Not Specified (Lower circulation) | RES Uptake | [7] |
| Chitosan/siRNA Nanoparticles | 5 | Not Specified (Moderate circulation) | RES Uptake | [7] |
| Chitosan/siRNA Nanoparticles | 10 | Significantly extended circulation | Reduced RES Uptake | [7] |
| Interferon-alpha 2a | 10 | Not Specified (Shorter) | Renal/Hepatic | [8] |
| Interferon-alpha 2a | 20 | Not Specified (Longer) | Hepatic |[8] |
Note: RES stands for Reticuloendothelial System. Data is compiled from multiple studies and direct comparison should be made with caution.
Impact on Bioactivity
While increasing PEG chain length enhances pharmacokinetic properties, it can also impede the bioconjugate's ability to interact with its target receptor or enzyme. This steric hindrance effect often leads to a decrease in in vitro bioactivity. However, the extended circulation time in vivo can often compensate for this reduced activity, leading to an overall improvement in therapeutic efficacy.[3]
Table 2: Effect of PEG Chain Length on In Vitro Bioactivity
| Bioconjugate | PEG Molecular Weight (kDa) | Relative In Vitro Activity | Key Finding | Reference |
|---|---|---|---|---|
| Interferon | 40 (branched) | 7% of native protein | High MW PEG caused a significant drop in activity, compensated by improved PK. | [4] |
| Insulin | > 4 | No further modification | PEG MW beyond 4 kDa did not cause additional changes to the secondary structure or activity. | [9] |
| Chitosan/siRNA Nanoparticles | 5 | Highest knockdown efficiency | An optimal PEG length was found for in vitro gene silencing. |[7] |
Impact on Stability
PEGylation protects bioconjugates from proteolytic degradation by sterically hindering the approach of proteases.[9][10] This leads to enhanced stability in biological fluids. Longer PEG chains generally offer greater protection. Furthermore, PEGylation has been shown to improve the thermal and pH stability of proteins.[9]
Table 3: Effect of PEG Chain Length on Stability
| Property | Effect of Increasing PEG Chain Length | Mechanism | Reference |
|---|---|---|---|
| Proteolytic Stability | Increased | Steric hindrance prevents protease access to cleavage sites. | [9][10] |
| Thermal Stability | Generally Increased | PEG can restore β-sheet structure and stabilize protein conformation. | [9][11] |
| pH Stability | Increased | PEGylation can shield charged residues, maintaining stability across a wider pH range. |[9] |
Impact on Immunogenicity
PEGylation is widely used to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes.[12] However, PEG itself can elicit an immune response, leading to the generation of anti-PEG antibodies (APA).[] These antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon upon subsequent administration, compromising the drug's efficacy.[8] The relationship between PEG chain length and immunogenicity is complex; while longer chains may provide better shielding, they might also be more likely to be recognized by the immune system.[12]
Below is a logical diagram illustrating the multifaceted effects of increasing PEG chain length.
References
- 1. ovid.com [ovid.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two structural scenarios for protein stabilization by PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to Boc-PEG5-Methyl Ester Reactions: From Starting Material to Amide Product
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the starting material, Boc-PEG5-methyl ester, and its transformation into a final N-acylated product. Detailed experimental protocols and supporting data are presented to facilitate the monitoring and characterization of this common bioconjugation reaction.
This guide outlines the spectroscopic changes observed during the two-step conversion of this compound to an N-acylated amine. The process involves the initial deprotection of the tert-butyloxycarbonyl (Boc) group to yield a primary amine, followed by the coupling of this amine with a carboxylic acid to form a stable amide bond. Understanding the characteristic spectroscopic signatures of each stage is crucial for reaction monitoring, purification, and final product confirmation.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative spectroscopic data for the starting material (this compound), the deprotected intermediate (Amine-PEG5-methyl ester), and a representative N-acylated product (N-Acetyl-amine-PEG5-methyl ester). This data is compiled from typical values for similar structures and serves as a reference for experimental observations.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound | Amine-PEG5-methyl ester | N-Acetyl-amine-PEG5-methyl ester |
| Boc (-C(CH₃)₃) | ~1.44 ppm (s, 9H) | - | - |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 ppm (m) | ~3.64 ppm (m) | ~3.64 ppm (m) |
| -CH₂-NH-Boc | ~3.30 ppm (q, 2H) | - | - |
| -CH₂-NH₂ | - | ~2.85 ppm (t, 2H) | - |
| -CH₂-NH-Ac | - | - | ~3.40 ppm (q, 2H) |
| Methyl Ester (-O-CH₃) | ~3.67 ppm (s, 3H) | ~3.67 ppm (s, 3H) | ~3.67 ppm (s, 3H) |
| Ester Methylene (-CH₂-COO-) | ~2.50 ppm (t, 2H) | ~2.50 ppm (t, 2H) | ~2.50 ppm (t, 2H) |
| Amide NH | ~5.20 ppm (t, 1H, broad) | - | ~6.10 ppm (t, 1H, broad) |
| Acetyl (-CO-CH₃) | - | - | ~2.05 ppm (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound | Amine-PEG5-methyl ester | N-Acetyl-amine-PEG5-methyl ester |
| Boc (-C(CH₃)₃) | ~28.4 ppm | - | - |
| Boc Carbonyl (-O-C=O) | ~156.1 ppm | - | - |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~79.1 ppm | - | - |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 ppm | ~70.5 ppm | ~70.5 ppm |
| -CH₂-NH-Boc | ~40.5 ppm | - | - |
| -CH₂-NH₂ | - | ~41.7 ppm | - |
| -CH₂-NH-Ac | - | - | ~39.8 ppm |
| Methyl Ester (-O-CH₃) | ~51.7 ppm | ~51.7 ppm | ~51.7 ppm |
| Ester Carbonyl (-C=O) | ~174.0 ppm | ~174.0 ppm | ~174.0 ppm |
| Ester Methylene (-CH₂-COO-) | ~35.5 ppm | ~35.5 ppm | ~35.5 ppm |
| Amide Carbonyl (-NH-C=O) | - | - | ~170.1 ppm |
| Acetyl (-CO-CH₃) | - | - | ~23.2 ppm |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound | Amine-PEG5-methyl ester | N-Acetyl-amine-PEG5-methyl ester |
| N-H Stretch (Amide) | ~3350 (broad) | - | ~3300 (broad) |
| N-H Stretch (Amine) | - | ~3300-3400 (two bands, weak) | - |
| C-H Stretch | ~2870-2950 | ~2870-2950 | ~2870-2950 |
| C=O Stretch (Boc) | ~1710 | - | - |
| C=O Stretch (Ester) | ~1735 | ~1735 | ~1735 |
| C=O Stretch (Amide I) | - | - | ~1650 |
| N-H Bend (Amine) | - | ~1600 | - |
| N-H Bend (Amide II) | ~1520 | - | ~1540 |
| C-O Stretch (Ether) | ~1100 | ~1100 | ~1100 |
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (an equal volume to the DCM used) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Amine-PEG5-methyl ester.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Amide Coupling of Amine-PEG5-methyl ester with Acetic Acid
This protocol details the formation of an amide bond using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Amine-PEG5-methyl ester
-
Acetic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a dry round bottom flask under an inert atmosphere, dissolve Amine-PEG5-methyl ester (1 equivalent) and acetic acid (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Acetyl-amine-PEG5-methyl ester.
Visualizing the Workflow and Logic
The following diagrams illustrate the chemical transformation and the analytical workflow.
Caption: Reaction scheme for the synthesis of N-Acyl-amine-PEG5-methyl ester.
Caption: Analytical workflow for reaction monitoring and characterization.
Comparison with Alternatives
While the Boc protecting group and HATU coupling agent are widely used, several alternatives exist, each with its own advantages and disadvantages.
Alternative Amine Protecting Groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is base-labile (typically removed with piperidine), making it orthogonal to the acid-labile Boc group. This is advantageous in complex syntheses where selective deprotection is required. However, the fluorenyl group can sometimes lead to aggregation during synthesis.
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis, which offers mild deprotection conditions. This method is not suitable for molecules containing other reducible functional groups.
Alternative Coupling Reagents:
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide): A common and cost-effective choice for amide bond formation. The reaction can be performed in aqueous solutions, which is beneficial for water-soluble substrates. However, it can sometimes lead to side reactions if not performed under optimal conditions.
-
HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Hydroxybenzotriazole): Similar to HATU, these reagents are highly efficient and lead to fast reaction times with minimal side products. They are generally more expensive than EDC/NHS.
The choice of protecting group and coupling reagent will depend on the specific substrate, desired reaction conditions, and overall synthetic strategy. The spectroscopic methods outlined in this guide are applicable for the characterization of products regardless of the specific reagents used, with the expected spectral changes being consistent with the formation or removal of the respective functional groups.
Safety Operating Guide
Proper Disposal of Boc-PEG5-methyl Ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Boc-PEG5-methyl ester, a common PEG-based PROTAC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. By following these steps, laboratories can manage chemical waste responsibly, fostering a culture of safety and operational excellence.
Chemical and Physical Properties
For immediate reference, treat this compound as a non-halogenated organic chemical waste. Key data for this compound and similar structures are summarized below.
| Property | Value | Source |
| Chemical Name | 1-(tert-butyl) 19-methyl 4,7,10,13,16-pentaoxanonadecanedioate | MedKoo |
| CAS Number | 1807530-04-6 | MedKoo |
| Molecular Formula | C19H36O9 | MedKoo |
| Molecular Weight | 408.49 g/mol | MedKoo |
| Appearance | Solid | |
| Storage | Short term (days to weeks) at 0 - 4°C, Long term (months to years) at -20°C. |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use splash goggles or a face shield.
-
Skin and Body Protection: A full suit or lab coat should be worn. Avoid contact with skin and eyes.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a dust respirator.
Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, clearly labeled, and sealable container. The label should include the chemical name and hazard information.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, collect it in a container designated for non-halogenated organic solvent waste. Do not mix with halogenated solvent waste.
-
Aqueous Solutions: If the compound is in an aqueous solution, it should be collected in a separate container labeled for aqueous waste containing organics. Do not mix with organic solvent waste.[3]
-
-
Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep waste containers securely sealed when not in use to prevent spills and evaporation.
-
Store waste containers in a designated secondary containment area to mitigate potential spills.[3]
-
-
Spill Management:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient waste disposal container.
-
Large Spills: Use a shovel or other appropriate tools to place the spilled material into a convenient waste disposal container. Avoid breathing dust and contact with skin and eyes.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3]
-
Follow all institutional procedures for waste collection requests.
-
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision tree for the segregation of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
